Orforglipron hemicalcium hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C48H50CaF2N10O6 |
|---|---|
Molecular Weight |
941.0 g/mol |
InChI |
InChI=1S/C48H48F2N10O5.Ca.H2O/c1-25-18-32(19-26(2)40(25)49)60-42(58-16-15-57(46(58)63)37-11-10-36-33(41(37)50)24-51-55(36)7)39-28(4)56(14-12-34(39)53-60)43(61)38-21-31-20-29(30-13-17-64-47(5,6)23-30)8-9-35(31)59(38)48(22-27(48)3)44-52-45(62)65-54-44;;/h8-11,15-16,18-21,24,27-28,30H,12-14,17,22-23H2,1-7H3,(H,52,54,62);;1H2/t27-,28-,30-,48-;;/m0../s1 |
InChI Key |
XMVXKSTUSYLMQM-BJPQXFNBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Pharmacological Profile of Orforglipron: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orforglipron (B8075279) (formerly LY3502970) is an investigational, orally bioavailable, non-peptide glucagon-like peptide-1 receptor (GLP-1R) agonist in development for the treatment of type 2 diabetes and obesity.[1] As a small molecule, it represents a significant departure from the injectable peptide-based GLP-1R agonists, offering the potential for improved patient adherence and scalability in manufacturing.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of orforglipron, detailing its mechanism of action, binding and functional characteristics, selectivity, pharmacokinetics, and clinical efficacy, based on preclinical and clinical trial data.
Introduction
Orforglipron is a potent and selective partial agonist of the GLP-1 receptor.[2][4] Its development by Eli Lilly and Company, following its discovery by Chugai Pharmaceutical Co., marks a pivotal advancement in the landscape of metabolic disease therapeutics.[2] Being an oral formulation that can be taken without restrictions on food or water intake, orforglipron offers a convenient alternative to the established injectable GLP-1R agonists.[1][5] This guide synthesizes the current understanding of orforglipron's pharmacology to serve as a resource for the scientific and drug development community.
Mechanism of Action
The primary molecular target of orforglipron is the GLP-1 receptor, a class B G-protein coupled receptor (GPCR).[1][6] Orforglipron acts as a partial agonist, binding to a distinct allosteric pocket within the transmembrane domain of the GLP-1R, a site different from that of the native GLP-1 peptide.[1][7] This binding induces a conformational change in the receptor, initiating downstream intracellular signaling cascades.[1][6]
A key characteristic of orforglipron's mechanism is its biased agonism. It preferentially activates the G-protein/cyclic AMP (cAMP) signaling pathway while demonstrating minimal recruitment of β-arrestin.[4][8] This biased signaling is hypothesized to contribute to sustained efficacy and potentially a favorable side-effect profile by minimizing receptor desensitization and internalization.[4][9]
The activation of the GLP-1R by orforglipron leads to a cascade of physiological effects that contribute to its therapeutic efficacy[4][6]:
-
Enhanced Glucose-Dependent Insulin (B600854) Secretion: Stimulation of pancreatic β-cells to release insulin in response to elevated blood glucose levels.[4][6]
-
Suppressed Glucagon (B607659) Secretion: Inhibition of glucagon release from pancreatic α-cells during hyperglycemia, which reduces hepatic glucose production.[4][6]
-
Delayed Gastric Emptying: Slowing the rate at which food leaves the stomach, contributing to a feeling of fullness and reducing postprandial glucose excursions.[6][10]
-
Appetite Suppression: Acting on central GLP-1 receptors in the brain to reduce appetite and food intake.[6][10]
Signaling Pathway
The binding of orforglipron to the GLP-1R primarily activates the Gαs subunit of the associated G-protein. This stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP.[11] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to the observed physiological effects.[11][12]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for orforglipron's interaction with the human GLP-1 receptor and its pharmacokinetic properties.
In Vitro Binding Affinity and Functional Potency
| Parameter | Value | Notes |
| Binding Affinity (Ki) | ~1 - 3.22 nM | Determined by radioligand competition binding assays using human GLP-1R.[11][13] |
| cAMP Production (EC50) | ~600 nM | Half-maximal effective concentration for stimulating cAMP production.[11] |
| β-arrestin Recruitment | Negligible | Demonstrates low intrinsic efficacy for β-arrestin recruitment, indicating biased agonism.[8][9][11] |
Receptor Selectivity
| Receptor | EC50 | Notes |
| GLP-2R | > 10,000 nM | Highly selective for GLP-1R over the GLP-2 receptor.[5] |
| GIPR | > 10,000 nM | Highly selective for GLP-1R over the Gastric Inhibitory Polypeptide Receptor.[5] |
| GCGR | > 10,000 nM | Highly selective for GLP-1R over the Glucagon Receptor.[5] |
Pharmacokinetic Profile
| Parameter | Value | Notes |
| Elimination Half-life (t1/2) | 29 - 49 hours | Supports once-daily dosing.[2][14] |
| Food Effect | Not clinically significant | Can be taken without restrictions on food or water intake. A high-fat meal may slightly decrease Cmax.[15][16] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of orforglipron for the GLP-1 receptor.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from a stable cell line (e.g., HEK293) overexpressing the human GLP-1R.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled GLP-1R ligand (e.g., [¹²⁵I]GLP-1).
-
Competition: Increasing concentrations of unlabeled orforglipron are added to the wells to compete with the radioligand for binding to the receptor.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated via filtration.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of orforglipron. The IC50 value is determined, from which the Ki value is calculated using the Cheng-Prusoff equation.
cAMP Signaling Assay
This functional assay measures the ability of orforglipron to stimulate intracellular cAMP production.
Protocol:
-
Cell Seeding: HEK293 cells stably expressing the human GLP-1R are seeded into a multi-well plate and cultured overnight.[17]
-
Agonist Stimulation: The culture medium is replaced with an assay buffer, and the cells are stimulated with increasing concentrations of orforglipron for a defined period (e.g., 30 minutes).[11][17]
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.[17]
-
cAMP Detection: The concentration of cAMP is measured using a detection kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF) or a luminescence-based method.[11][17]
-
Data Analysis: The response (e.g., fluorescence or luminescence signal) is plotted against the log concentration of orforglipron. The data are fitted to a four-parameter logistic equation to determine the EC50 and Emax values.[17]
Clinical Efficacy and Safety
Orforglipron has undergone extensive clinical evaluation in Phase 1, 2, and 3 trials for both type 2 diabetes (ACHIEVE program) and obesity (ATTAIN program).[18][19]
Efficacy in Type 2 Diabetes
In the ACHIEVE-1 Phase 3 trial, orforglipron demonstrated superior A1C reduction compared to placebo at 40 weeks in adults with type 2 diabetes and inadequate glycemic control.[20][21]
-
A1C Reduction: Lowered A1C by an average of 1.3% to 1.6% from a baseline of 8.0%.[21][22]
-
Glycemic Control: Over 65% of participants on the highest dose achieved an A1C of ≤6.5%.[20][21]
-
Weight Loss: Participants taking the highest dose lost an average of 16.0 lbs (7.9%).[21][22]
A Phase 2 study in patients with type 2 diabetes showed that at 26 weeks, orforglipron led to a mean reduction in HbA1c of up to 2.1%.[18][23]
Efficacy in Obesity
In a Phase 2 trial involving adults with obesity or who were overweight, orforglipron resulted in a mean body weight reduction of up to 14.7% at 36 weeks.[18][19][24] The ATTAIN-1 Phase 3 trial showed that over 72 weeks, patients in the high-dose group lost an average of 12.4% of their initial body weight, compared to 2.1% for the placebo group.[3]
Safety and Tolerability
The safety profile of orforglipron is consistent with the established GLP-1 receptor agonist class.[20][21] The most common adverse events are gastrointestinal in nature and are generally mild to moderate in severity.[20][23] These include:
-
Nausea
-
Diarrhea
-
Vomiting
-
Constipation
-
Dyspepsia
These side effects are most frequently reported during the initial dose-escalation period.[10][16]
Conclusion
Orforglipron is a promising, first-in-class oral, non-peptide GLP-1 receptor agonist with a distinct pharmacological profile characterized by partial and biased agonism.[4][8] Preclinical data have established its high affinity and selectivity for the GLP-1R, and extensive clinical trials have demonstrated robust efficacy in improving glycemic control and promoting weight loss in individuals with type 2 diabetes and obesity.[3][11][18][21] Its oral route of administration and favorable pharmacokinetic profile position it as a potentially valuable and convenient therapeutic option for the management of metabolic diseases.[2][25] Continued investigation in Phase 3 trials will further delineate its long-term safety and efficacy.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. Orforglipron - Wikipedia [en.wikipedia.org]
- 3. Oral GLP-1 Drug Orforglipron Promotes Substantial Weight Loss in Clinical Trial | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 4. peptidesciences.com [peptidesciences.com]
- 5. Orforglipron (LY-3502970; OWL-833) | lucagon-like peptide-1 (GLP-1) receptor agonist | CAS# 2212020-52-3 | InvivoChem [invivochem.com]
- 6. What is the mechanism of action of Orforglipron? [synapse.patsnap.com]
- 7. tianmingpharm.com [tianmingpharm.com]
- 8. orforglipron | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 11. benchchem.com [benchchem.com]
- 12. news-medical.net [news-medical.net]
- 13. The pharmacological basis for nonpeptide agonism of the GLP-1 receptor by orforglipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Orforglipron (LY3502970), a novel, oral non-peptide glucagon-like peptide-1 receptor agonist: A Phase 1b, multicentre, blinded, placebo-controlled, randomized, multiple-ascending-dose study in people with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Orforglipron: The New Oral GLP-1 Drug Explained | BodySpec [bodyspec.com]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. benchchem.com [benchchem.com]
- 18. join.hcplive.com [join.hcplive.com]
- 19. Lilly's phase 2 results published in the New England Journal of Medicine show orforglipron, a once-daily oral nonpeptide GLP-1 receptor agonist, achieved up to 14.7% mean weight reduction at 36 weeks in adults with obesity or overweight [prnewswire.com]
- 20. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 21. Lilly's oral GLP-1, orforglipron, demonstrated statistically significant efficacy results and a safety profile consistent with injectable GLP-1 medicines in successful Phase 3 trial [prnewswire.com]
- 22. biopharma-asia.com [biopharma-asia.com]
- 23. Efficacy and safety of oral orforglipron in patients with type 2 diabetes: a multicentre, randomised, dose-response, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Lilly's phase 2 results published in the New England Journal of Medicine show orforglipron, a once-daily oral nonpeptide GLP-1 receptor agonist, achieved up to 14.7% mean weight reduction at 36 weeks in adults with obesity or overweight | Eli Lilly and Company [investor.lilly.com]
- 25. sochob.cl [sochob.cl]
Orforglipron: A Technical Whitepaper on a Novel Non-Peptide GLP-1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orforglipron (B8075279) (LY3502970) is an orally bioavailable, non-peptide, small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R), a class B G-protein coupled receptor (GPCR).[1][2] Developed for the treatment of type 2 diabetes and obesity, it represents a significant advancement in metabolic disease therapeutics by offering an oral alternative to injectable peptide-based GLP-1R agonists.[1][3] This document provides a comprehensive technical overview of orforglipron, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis and appetite regulation.[4] Traditional GLP-1 receptor agonists are peptide-based and require subcutaneous injection due to degradation in the gastrointestinal tract.[3][5] Orforglipron's small-molecule, non-peptide structure is designed to resist this degradation, allowing for once-daily oral administration without food or water restrictions.[1][6] Discovered by Chugai Pharmaceutical Co. and licensed by Eli Lilly and Company, orforglipron is positioned to be a more accessible and potentially cheaper alternative to existing injectable therapies.[7]
Mechanism of Action
Orforglipron functions as a potent and selective partial agonist of the GLP-1 receptor.[1][8] Its mechanism is distinguished by its allosteric binding and biased signaling profile.
Molecular Binding
Unlike the native GLP-1 peptide, structural biology studies have shown that orforglipron binds to a distinct allosteric pocket within the transmembrane domain of the GLP-1 receptor.[1][5] This interaction induces a conformational change in the receptor, initiating downstream intracellular signaling cascades.[1][4]
Intracellular Signaling Pathway
The binding of orforglipron to the GLP-1R primarily activates the Gs protein-coupled pathway.[4] This leads to the stimulation of adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][9] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets responsible for the therapeutic effects.[4][9]
A key characteristic of orforglipron is its biased agonism. It preferentially activates the G-protein/cAMP signaling pathway while demonstrating low intrinsic efficacy for β-arrestin recruitment.[8][9][10] This biased signaling may contribute to a sustained therapeutic effect and a favorable side-effect profile by potentially minimizing receptor desensitization.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Orforglipron, an Oral Small-Molecule GLP-1 Receptor Agonist, in Early Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 4. What is the mechanism of action of Orforglipron? [synapse.patsnap.com]
- 5. tianmingpharm.com [tianmingpharm.com]
- 6. Effect of Food Consumption on the Pharmacokinetics, Safety, and Tolerability of Once-Daily Orally Administered Orforglipron (LY3502970), a Non-peptide GLP-1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orforglipron - Wikipedia [en.wikipedia.org]
- 8. peptidesciences.com [peptidesciences.com]
- 9. benchchem.com [benchchem.com]
- 10. The pharmacological basis for nonpeptide agonism of the GLP-1 receptor by orforglipron - PubMed [pubmed.ncbi.nlm.nih.gov]
Orforglipron Hemicalcium Hydrate: A Deep Dive into its Molecular Targets
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Orforglipron (B8075279), an orally bioavailable, non-peptide small molecule, represents a significant advancement in the therapeutic landscape of metabolic diseases. Developed by Chugai Pharmaceutical Co., Ltd. and licensed by Eli Lilly, this compound is currently in late-stage clinical trials for the treatment of type 2 diabetes and obesity.[1][2][3] Its primary molecular target is the glucagon-like peptide-1 receptor (GLP-1R), a class B G-protein coupled receptor (GPCR).[4][5] Orforglipron acts as a partial and biased agonist, preferentially activating the G-protein-mediated cyclic AMP (cAMP) signaling pathway with minimal recruitment of β-arrestin.[6][7][8] This biased agonism is a key feature of its pharmacological profile, potentially contributing to its sustained efficacy and favorable side-effect profile compared to peptide-based GLP-1R agonists.[6] This technical guide provides a comprehensive overview of the molecular targets of orforglipron, detailing its binding characteristics, signaling pathways, and the experimental methodologies used to elucidate its mechanism of action.
Primary Molecular Target: Glucagon-like Peptide-1 Receptor (GLP-1R)
The central molecular target of orforglipron is the human glucagon-like peptide-1 receptor (GLP-1R).[4][5] Unlike endogenous peptide ligands and their injectable analogues that bind to the extracellular domain, orforglipron interacts with a distinct allosteric binding pocket located within the transmembrane domain of the GLP-1R.[4][9] High-resolution cryo-electron microscopy (cryo-EM) studies have revealed that orforglipron binds within the upper helical bundle of the GLP-1R, involving interactions with the extracellular domain, extracellular loop 2, and transmembrane helices 1, 2, 3, and 7.[3] This unique binding mode induces a conformational change in the receptor, leading to its activation.[4][9]
Binding Affinity and Potency
In vitro studies have demonstrated orforglipron's high affinity and potent agonism at the human GLP-1R. Competition binding assays have established its strong binding affinity, with reported inhibition constant (Ki) values in the low nanomolar range. This potent binding translates to robust activation of downstream signaling pathways.
| Parameter | Value | Description | Reference |
| Binding Affinity (Ki) | ~1 nM - 3.22 nM | Inhibition constant, indicating high-affinity binding to the human GLP-1R. | [7][10] |
| cAMP Production (EC50) | ~600 nM | Half-maximal effective concentration for the stimulation of cyclic AMP production. | [7] |
| cAMP Production (pEC50) | 6.22 | The negative logarithm of the EC50 value for cAMP production. | [7] |
Selectivity Profile
Preclinical studies have highlighted orforglipron's high selectivity for the GLP-1R over other related class B GPCRs, such as the Gastric Inhibitory Polypeptide Receptor (GIPR) and the Glucagon (B607659) Receptor (GCGR). This selectivity is crucial for minimizing off-target effects.
| Receptor | EC50 | Description | Reference |
| GLP-2R | > 10,000 nM | Half-maximal effective concentration at the Glucagon-Like Peptide-2 Receptor. | [2] |
| GIPR | > 10,000 nM | Half-maximal effective concentration at the Gastric Inhibitory Polypeptide Receptor. | [2] |
| GCGR | > 10,000 nM | Half-maximal effective concentration at the Glucagon Receptor. | [2] |
Signaling Pathways
Orforglipron's interaction with the GLP-1R initiates a cascade of intracellular signaling events, primarily through the Gαs-protein-cAMP pathway. This biased agonism, with minimal β-arrestin recruitment, is a distinguishing feature of its mechanism.[6][8]
G-Protein-cAMP Signaling Pathway
Upon binding of orforglipron to the GLP-1R, the receptor undergoes a conformational change that facilitates the activation of the associated heterotrimeric G-protein. Specifically, the Gαs subunit is activated, which in turn stimulates adenylyl cyclase.[5][7] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][7] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and other downstream effectors, ultimately mediating the therapeutic effects of orforglipron, including glucose-dependent insulin (B600854) secretion, suppression of glucagon release, delayed gastric emptying, and reduced appetite.[5][8][11]
Biased Agonism and β-Arrestin Recruitment
A critical aspect of orforglipron's pharmacology is its biased agonism. It preferentially activates the G-protein/cAMP signaling pathway while exhibiting low intrinsic efficacy for the recruitment of β-arrestin.[6][7][10] β-arrestin recruitment is typically associated with receptor desensitization and internalization. By minimizing β-arrestin engagement, orforglipron may lead to more sustained receptor signaling and potentially a better gastrointestinal side-effect profile compared to unbiased GLP-1R agonists.[6]
Experimental Protocols
The characterization of orforglipron's molecular interactions has been achieved through a series of well-established in vitro assays.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of orforglipron for the GLP-1R.
-
Objective: To quantify the affinity of a test compound (orforglipron) for a specific receptor.
-
Principle: The assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the human GLP-1R are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled GLP-1R ligand and increasing concentrations of unlabeled orforglipron.
-
Separation: Bound and free radioligand are separated by filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured.
-
Data Analysis: The concentration of orforglipron that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[7]
-
cAMP Production Assay
This functional assay measures the potency of orforglipron in activating the GLP-1R and stimulating the production of the second messenger, cAMP.
-
Objective: To determine the half-maximal effective concentration (EC50) of orforglipron for cAMP production.
-
Principle: The assay quantifies the amount of intracellular cAMP produced in response to receptor activation by the test compound.
-
Methodology:
-
Cell Culture: Cells stably expressing the human GLP-1R are cultured.
-
Stimulation: The cells are treated with varying concentrations of orforglipron.
-
Lysis: The cells are lysed to release intracellular components.
-
Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay or other detection methods.
-
Data Analysis: A dose-response curve is generated to determine the EC50 value.[7]
-
β-Arrestin Recruitment Assay
This assay is used to assess the biased agonism of orforglipron by measuring its ability to recruit β-arrestin to the activated GLP-1R.
-
Objective: To quantify the recruitment of β-arrestin to the GLP-1R upon ligand binding.
-
Principle: Various techniques, such as bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (EFC), are used to detect the proximity of β-arrestin to the receptor.
-
Methodology (Example using EFC):
-
Cell Line: A cell line is engineered to express the GLP-1R fused to a small enzyme fragment and β-arrestin fused to a larger, complementing enzyme fragment.
-
Stimulation: The cells are treated with orforglipron.
-
Recruitment: If β-arrestin is recruited to the receptor, the two enzyme fragments come into close proximity, forming a functional enzyme.
-
Detection: A substrate for the enzyme is added, and the resulting signal (e.g., chemiluminescence) is measured.
-
Data Analysis: The signal intensity is proportional to the extent of β-arrestin recruitment.[7]
-
Conclusion
Orforglipron's primary molecular target is the GLP-1 receptor, at which it acts as a potent, selective, and orally bioavailable partial agonist. Its unique allosteric binding mode and biased signaling profile, favoring the G-protein-cAMP pathway with minimal β-arrestin recruitment, distinguish it from traditional peptide-based GLP-1R agonists. These molecular characteristics are foundational to its therapeutic potential in managing type 2 diabetes and obesity. A thorough understanding of its molecular targets and mechanism of action is crucial for ongoing research and the development of next-generation oral incretin-based therapies.
References
- 1. Orforglipron - Wikipedia [en.wikipedia.org]
- 2. Orforglipron (LY-3502970; OWL-833) | lucagon-like peptide-1 (GLP-1) receptor agonist | CAS# 2212020-52-3 | InvivoChem [invivochem.com]
- 3. Orforglipron (LY3502970): structural insights of an oral GLP-1R non-peptide agonist - American Chemical Society [acs.digitellinc.com]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of action of Orforglipron? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. peptidesciences.com [peptidesciences.com]
- 9. tianmingpharm.com [tianmingpharm.com]
- 10. The pharmacological basis for nonpeptide agonism of the GLP-1 receptor by orforglipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
Orforglipron Hemicalcium Hydrate: A Technical Guide to its GLP-1 Receptor Binding Affinity and Signaling Profile
For Researchers, Scientists, and Drug Development Professionals
Published: December 6, 2025
Abstract
Orforglipron (B8075279) (LY3502970), an investigational, orally administered, non-peptide glucagon-like peptide-1 receptor (GLP-1R) agonist, is distinguished by its high-affinity binding to the human GLP-1 receptor and a signaling profile biased towards G-protein activation.[1] This technical guide provides a comprehensive overview of orforglipron's binding characteristics, downstream signaling pathways, and the experimental methodologies used for its characterization. Quantitative data are summarized for clarity, and key processes are visualized to facilitate a deeper understanding of its mechanism of action.
Core Binding and Signaling Characteristics
Orforglipron demonstrates potent and selective binding to the human GLP-1 receptor.[1] Competition binding assays have established its high affinity, with reported inhibition constant (Ki) values ranging from approximately 1 nM to 3.22 nM.[1][2][3] This strong binding affinity translates into robust activation of the GLP-1R signaling cascade, primarily through the G-protein-coupled pathway leading to cyclic adenosine (B11128) monophosphate (cAMP) production.[1] The half-maximal effective concentration (EC50) for cAMP stimulation has been reported to be approximately 600 nM.[1][4]
A key feature of orforglipron's pharmacological profile is its pronounced biased agonism.[5][6] Signal transduction assays have revealed that it has low intrinsic efficacy for β-arrestin recruitment, with studies indicating negligible engagement of this pathway.[1][2][3] This bias towards G-protein signaling is a key aspect of its molecular design and may contribute to its efficacy and tolerability profile.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding orforglipron's binding affinity and functional potency at the human GLP-1 receptor.
Table 1: GLP-1R Binding Affinity of Orforglipron
| Parameter | Value | Notes |
| Ki | ~1 - 3.22 nM | Determined by radioligand competition binding assays using human GLP-1R.[1][2][3][4] |
Table 2: GLP-1R Functional Potency of Orforglipron
| Signaling Pathway | Parameter | Value | Notes |
| cAMP Production | pEC50 | 6.22 | Corresponds to an EC50 of approximately 600 nM.[1][4] |
| β-Arrestin Recruitment | - | Negligible | Demonstrates biased agonism towards G-protein signaling.[1][2][3] |
Signaling Pathways Overview
The binding of orforglipron to the GLP-1R initiates a cascade of intracellular events. The primary pathway involves the activation of the Gαs subunit of the associated G-protein, leading to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP.[1][7] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological effects of GLP-1R activation, such as glucose-dependent insulin (B600854) secretion.[1][7]
Orforglipron's Gs-biased GLP-1 receptor signaling pathway.
Experimental Protocols and Methodologies
The characterization of orforglipron's binding and signaling profile relies on a suite of established in vitro assays. Detailed methodologies for these key experiments are outlined below.
Radioligand Competition Binding Assay
This assay quantifies the affinity of orforglipron for the GLP-1 receptor by measuring its ability to displace a radiolabeled ligand.[1]
Radioligand Competition Binding Assay Workflow.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from Human Embryonic Kidney (HEK293) cells stably expressing the human GLP-1R. Cells are harvested, homogenized in a suitable buffer, and subjected to centrifugation to pellet the membranes. The final membrane preparation is resuspended and the protein concentration is determined.[1]
-
Competition Binding: In a 96-well plate, a fixed concentration of the radioligand, typically [¹²⁵I]GLP-1(7-36)NH₂, is incubated with the cell membranes in the presence of increasing concentrations of unlabeled orforglipron.[1]
-
Incubation: The reaction is incubated at room temperature for a defined period, typically 1-2 hours, to allow binding to reach equilibrium.[1]
-
Separation: Bound radioligand is separated from the free form by rapid filtration through a glass fiber filter plate. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.[1]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[1]
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of orforglipron that inhibits 50% of the specific binding of the radioligand. The Ki is then calculated using the Cheng-Prusoff equation.[1]
cAMP Signaling Assay (HTRF)
This assay measures the ability of orforglipron to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in the GLP-1R signaling pathway.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacological basis for nonpeptide agonism of the GLP-1 receptor by orforglipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orforglipron | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
- 6. Orforglipron hemicalcium hydrate | GCGR | 3008544-96-2 | Invivochem [invivochem.com]
- 7. What is the mechanism of action of Orforglipron? [synapse.patsnap.com]
Orforglipron Hemicalcium Hydrate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orforglipron (B8075279) is a novel, orally bioavailable, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist under investigation for the treatment of type 2 diabetes and obesity. As a small molecule, it offers a potential alternative to injectable peptide-based GLP-1 receptor agonists. The active pharmaceutical ingredient (API) is often formulated as a hemicalcium hydrate (B1144303) salt. A thorough understanding of the solubility and stability of orforglipron hemicalcium hydrate is critical for formulation development, ensuring bioavailability, and maintaining therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, detailed experimental protocols, and relevant biological pathways.
Physicochemical Properties
Orforglipron is a weak acid with a complex molecular structure.[1] The hemicalcium hydrate form is utilized to improve its physicochemical properties. Key characteristics are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C48H48F2N10O5•1/2Ca•H2O | [2] |
| Molecular Weight | 921.02 g/mol | [2] |
| Appearance | White to off-white powder | [3] |
| pKa | 5.1 | [4] |
Solubility Profile
The solubility of this compound is a critical factor influencing its oral absorption and bioavailability. Available data indicates that it is a poorly soluble compound with a strong pH-dependent solubility profile.
Aqueous Solubility
This compound exhibits poor aqueous solubility, particularly at physiological pH, which can present challenges for dissolution.[1][5] Its nature as a weak acid means that its solubility is expected to increase significantly at higher pH values. To counteract this, oral formulations of orforglipron often include basic pH-modifiers, such as sodium carbonate or sodium bicarbonate, to create a microenvironment with elevated pH in the gastrointestinal tract, thereby enhancing dissolution.[1][6]
Organic Solvent Solubility
Orforglipron and its hemicalcium hydrate salt demonstrate good solubility in some organic solvents. This information is particularly useful for laboratory and analytical settings.
| Solvent | Solubility | Notes | Source(s) |
| DMSO | ≥ 25 mg/mL (27.14 mM) | May require ultrasonication | [2][7] |
| Methanol | Soluble | - | [8] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (2.71 mM) | For in vivo studies | [2] |
Stability Profile
The chemical stability of this compound is essential for ensuring the safety, quality, and efficacy of the drug product throughout its shelf life.
Solid-State Stability
This compound is reported to be stable under recommended storage conditions, which typically involve storage at 4°C in a dry, sealed environment, away from moisture.[2] Solid-state liabilities that require careful control during manufacturing and storage include the potential for hydrate and polymorph interconversion, as well as salt disproportionation.[5] Tight moisture control is therefore crucial.[5] For long-term storage, temperatures of -20°C are also recommended, with stability reported for up to three years.[9]
Stability in Solution
For solutions prepared in solvents such as DMSO, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month, with the container sealed and protected from moisture.[2]
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways under stress conditions, which is crucial for developing stability-indicating analytical methods. An impurity method for orforglipron was developed based on a forced degradation study, which provides insight into its stability under various stressors.[8]
The study involved stressing the API under acidic, basic, and oxidative conditions to elucidate degradation pathways.[8] The results of such studies are critical for identifying impurities and ensuring the analytical methods used for quality control are specific and can accurately measure the drug substance in the presence of its degradation products.[8]
| Stress Condition | Details |
| Acidic Hydrolysis | Treatment with hydrochloric acid at elevated temperatures. |
| Basic Hydrolysis | Treatment with sodium hydroxide (B78521) at elevated temperatures. |
| Oxidation | Treatment with hydrogen peroxide at elevated temperatures. |
| Thermal Degradation | Exposure to elevated temperatures in dry or humid conditions. |
| Photostability | Exposure to UV and visible light as per ICH Q1B guidelines. |
While specific quantitative results from these studies on orforglipron are not publicly detailed, the performance of such studies indicates a thorough characterization of its stability profile during drug development.
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of pharmaceutical compounds are outlined by international regulatory bodies such as the International Council for Harmonisation (ICH) and the World Health Organization (WHO).
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of an active pharmaceutical ingredient (API) is typically determined using the shake-flask method.
Caption: Workflow for solubility determination using the shake-flask method.
Stability Testing Protocol (ICH Guidelines)
Stability studies are conducted according to ICH guidelines (e.g., Q1A(R2)) to establish a re-test period for the drug substance or a shelf life for the drug product.
Caption: Overview of a typical ICH-compliant stability study workflow.
Signaling Pathway
Orforglipron exerts its therapeutic effects by acting as an agonist at the GLP-1 receptor, which is a G-protein coupled receptor (GPCR). The binding of orforglipron to the GLP-1 receptor initiates a downstream signaling cascade.
Caption: Simplified GLP-1 receptor signaling pathway activated by orforglipron.
Conclusion
This compound is a promising oral GLP-1 receptor agonist with a physicochemical profile characterized by poor, pH-dependent aqueous solubility. This property necessitates the use of enabling formulation strategies, such as the inclusion of pH-modifiers, to ensure adequate dissolution and bioavailability. The compound is stable in its solid form under recommended storage conditions, though it is sensitive to factors such as moisture. Forced degradation studies have been instrumental in understanding its degradation pathways and developing robust, stability-indicating analytical methods. For researchers and drug development professionals, a thorough understanding of these solubility and stability characteristics is paramount for the successful development of a safe, effective, and stable oral dosage form of orforglipron. Further public disclosure of quantitative pH-solubility profiles and long-term stability data will be invaluable to the scientific community.
References
- 1. This compound | GCGR | 3008544-96-2 | Invivochem [invivochem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medium.com [medium.com]
- 6. This compound | C48H50CaF2N10O6 | CID 171390963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. waters.com [waters.com]
- 9. This compound | TargetMol [targetmol.com]
Physicochemical Properties of Orforglipron Hemicalcium Hydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orforglipron is a novel, orally bioavailable, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist under investigation for the treatment of type 2 diabetes and obesity.[1] Unlike peptide-based GLP-1 receptor agonists, its small molecule nature presents distinct physicochemical properties that are critical for its formulation, stability, and oral absorption.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of Orforglipron hemicalcium hydrate (B1144303), its mechanism of action, and the experimental methodologies used for its characterization.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Orforglipron and its hemicalcium hydrate salt form.
| Property | Value | Source(s) |
| Chemical Name | 3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-4H-1,2,4-oxadiazol-5-one | [3] |
| Molecular Formula | C48H48F2N10O5 (Orforglipron) | [4] |
| C48H50CaF2N10O6 (Orforglipron hemicalcium hydrate) | [5] | |
| Molecular Weight | 883.0 g/mol (Orforglipron) | [4] |
| 941.0 g/mol (this compound) | [5] | |
| Physical Form | Solid | [6] |
| Solubility | This compound: • ≥ 2.5 mg/mL in a clear solution[7] • 25 mg/mL in DMSO (with sonication)[8] • Soluble in 1N NaOH • Insoluble in 96% ethanol | [9] |
| Melting Point | Not less than 210°C | [9] |
| pKa | Data not publicly available. A general experimental protocol for determination is described in Section 4.2. | |
| Crystal Structure | Orforglipron is known to exist in different polymorphic forms, with a thermodynamically stable crystal form being crucial for manufacturing.[10] Specific crystallographic data is not publicly available. | |
| Stability | Stable at room temperature.[2] As a powder, stable for 3 years at -20°C and 2 years at 4°C. In solvent, stable for 6 months at -80°C and 1 month at -20°C.[8] |
Mechanism of Action: GLP-1 Receptor Activation
Orforglipron acts as a partial agonist of the glucagon-like peptide-1 receptor (GLP-1R), a G-protein coupled receptor.[3] Its binding to the GLP-1R initiates a downstream signaling cascade, primarily through the activation of the cyclic adenosine (B11128) monophosphate (cAMP) pathway, which is central to its therapeutic effects on glucose control and appetite regulation.[2][3]
Experimental Protocols
Detailed, step-by-step protocols for the characterization of a proprietary compound like this compound are typically not disclosed publicly. However, based on established pharmaceutical sciences, the following methodologies represent standard approaches for determining key physicochemical parameters.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a common technique to determine the equilibrium solubility of a compound.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a widely used and economical method for determining the pKa of ionizable compounds.
Methodology:
-
Preparation: A standard solution of this compound (e.g., 1 mM) is prepared in a suitable solvent system, often a co-solvent with water to ensure solubility. The ionic strength of the solution is kept constant using an electrolyte like KCl.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the ionizable group being investigated. The pH of the solution is monitored continuously using a calibrated pH electrode.
-
Data Analysis: The pH is recorded after each incremental addition of the titrant. A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For accurate results, multiple titrations are performed.
Crystal Structure Analysis (X-ray Powder Diffraction - XRPD)
XRPD is a fundamental technique for characterizing the solid-state properties of a crystalline substance, including identifying different polymorphic forms.
Methodology:
-
Sample Preparation: A small amount of the this compound powder is carefully packed into a sample holder.
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the scattered X-rays are detected at various angles.
-
Data Analysis: The resulting diffraction pattern, a plot of X-ray intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for the crystalline form. This pattern can be used to identify the specific polymorph and assess its purity.
Purity and Impurity Profiling (High-Performance Liquid Chromatography - HPLC)
HPLC is a cornerstone analytical technique for determining the purity of an active pharmaceutical ingredient (API) and for identifying and quantifying any impurities. A forced degradation study using HPLC can also elucidate the degradation pathways of the API under various stress conditions (e.g., acid, base, oxidation, heat, light).[11]
Methodology:
-
Method Development: A suitable HPLC method is developed, which involves selecting the appropriate column, mobile phase, and detection wavelength to achieve good separation between Orforglipron and any potential impurities.
-
Sample Analysis: A solution of this compound is injected into the HPLC system.
-
Data Interpretation: The resulting chromatogram shows peaks corresponding to Orforglipron and any impurities. The area of each peak is proportional to the concentration of the respective component, allowing for the determination of purity and the quantification of impurities.
Conclusion
The physicochemical properties of this compound are integral to its development as an oral therapeutic agent. Its solid-state characteristics, solubility, and stability are key determinants of its biopharmaceutical performance. The experimental protocols outlined in this guide represent standard industry practices for the characterization of such a novel small molecule API. Further research into its solid-state chemistry and formulation science will continue to be crucial for its successful clinical application.
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Orforglipron - Wikipedia [en.wikipedia.org]
- 3. Orforglipron | C48H48F2N10O5 | CID 137319706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C48H50CaF2N10O6 | CID 171390963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | GCGR | 3008544-96-2 | Invivochem [invivochem.com]
- 8. cphi-online.com [cphi-online.com]
- 9. medium.com [medium.com]
- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. waters.com [waters.com]
Methodological & Application
Orforglipron Hemicalcium Hydrate: In Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orforglipron (B8075279) is an orally bioavailable, non-peptide glucagon-like peptide-1 receptor (GLP-1R) agonist.[1][2] As a small molecule, it is designed to withstand degradation in the gastrointestinal tract, allowing for once-daily oral administration without restrictions on food or water intake.[3] Orforglipron acts as a potent and selective agonist at the GLP-1 receptor, a class B G-protein coupled receptor (GPCR).[3] Its mechanism of action involves binding to the transmembrane domain of the GLP-1R, initiating intracellular signaling cascades that lead to enhanced glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) release, delayed gastric emptying, and reduced appetite.[4][5] Preclinical studies in various animal models have been instrumental in elucidating its therapeutic potential for type 2 diabetes and obesity. This document provides detailed in vivo experimental protocols for evaluating the efficacy and pharmacokinetics of orforglipron hemicalcium hydrate.
Mechanism of Action: Signaling Pathway
Orforglipron exerts its effects by activating the GLP-1 receptor, which is primarily coupled to the Gs protein. This activation stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to mediate the physiological responses.
References
Orforglipron Hemicalcium Hydrate: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of orforglipron (B8075279) (formerly LY3502970), an orally bioavailable, non-peptide glucagon-like peptide-1 receptor (GLP-1R) agonist. The following sections detail the mechanism of action, pharmacokinetic and pharmacodynamic data from animal studies, and standardized protocols for in vitro and in vivo experimentation.
Mechanism of Action
Orforglipron is a potent and selective agonist of the GLP-1 receptor, a Class B G-protein coupled receptor (GPCR). Unlike endogenous peptide agonists, orforglipron is a small molecule that binds to an allosteric site within the transmembrane domain of the GLP-1R. This binding induces a conformational change in the receptor, initiating downstream intracellular signaling cascades. The primary pathway activated is the G-protein/cAMP signaling pathway, with minimal recruitment of β-arrestin. This biased agonism may contribute to sustained receptor activation and therapeutic efficacy. The activation of the GLP-1R by orforglipron leads to glucose-dependent insulin (B600854) secretion, reduced glucagon (B607659) secretion, delayed gastric emptying, and decreased food intake.
Quantitative Data from Animal Studies
The following tables summarize key pharmacokinetic and pharmacodynamic data obtained from preclinical studies in various animal models.
Table 1: Pharmacokinetic Parameters of Orforglipron in Rats and Cynomolgus Monkeys
| Parameter | Rat | Cynomolgus Monkey |
| Oral Bioavailability (%) | 33 - 43 | 21 - 28 |
| Elimination Half-life (T1/2) (hours) | 10.4 - 12.4 |
Application Notes and Protocols for the Quantification of Orforglipron Hemicalcium Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orforglipron (B8075279) is an orally administered, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist in development for the treatment of type 2 diabetes and obesity.[1] As a small molecule, its quantification in various matrices is crucial for pharmacokinetic, stability, and quality control studies.[2] This document provides detailed application notes and protocols for the analytical quantification of orforglipron hemicalcium hydrate (B1144303) using High-Performance Liquid Chromatography (HPLC) for purity and stability-indicating assays, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for quantification in biological matrices.
Mechanism of Action: GLP-1 Receptor Agonism
Orforglipron acts as a partial agonist of the GLP-1 receptor, a G-protein coupled receptor.[3] Its binding initiates a cascade of intracellular signaling events, primarily through the activation of adenylate cyclase, leading to an increase in cyclic AMP (cAMP).[4] This signaling pathway ultimately results in enhanced glucose-dependent insulin (B600854) secretion, reduced glucagon (B607659) release, and other metabolic benefits.[4]
Signaling Pathway of Orforglipron
References
HPLC Method for the Analysis of Orforglipron Hemicalcium Hydrate
Application Note and Protocol
This document provides a detailed methodology for the analysis of Orforglipron hemicalcium hydrate (B1144303) using High-Performance Liquid Chromatography (HPLC). The protocol is intended for researchers, scientists, and drug development professionals for the purpose of purity assessment and impurity profiling.
Introduction
Orforglipron is an orally administered, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist in development for the treatment of type 2 diabetes and obesity.[1][2][3] As a small molecule drug, robust and reliable analytical methods are essential for its characterization and quality control.[2] This application note describes a stability-indicating LC-MS method that can be adapted for the analysis of Orforglipron and its process-related impurities or degradation products.
The described method utilizes a reversed-phase C18 column with a gradient elution of water and acetonitrile (B52724) containing formic acid, and UV detection. This method has been shown to provide excellent peak shape and resolution for Orforglipron from its impurities.[1][2]
Experimental Protocols
Materials and Reagents
-
Orforglipron hemicalcium hydrate reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Hydrochloric acid (1N)
-
Sodium hydroxide (B78521) (1N)
-
Hydrogen peroxide (3%)
-
DMSO (optional, for initial stock solution preparation)[4]
Instrumentation and Chromatographic Conditions
The following instrumentation and conditions are based on a developed impurity method and can be adapted for routine analysis.[1][2]
| Parameter | Specification |
| LC System | ACQUITY Premier H-Class with ACQUITY PDA and QDa Detectors or equivalent |
| Column | ACQUITY Premier BEH C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min (This is a typical flow rate for this column dimension and can be optimized) |
| Column Temperature | 30 °C |
| Injection Volume | 1-5 µL (To be optimized based on concentration) |
| UV Detection | 254 nm |
| Mass Detection (Optional) | MS Full Scan (ESI+) |
Standard Solution Preparation
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in a 60:40 (v/v) mixture of acetonitrile and water to obtain a final concentration of 1 mg/mL.[1] Sonication may be used to aid dissolution.
-
Working Standard Solution (e.g., 0.1 mg/mL): Dilute the stock solution with the 60:40 acetonitrile/water mixture to achieve the desired working concentration.
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the 60:40 (v/v) acetonitrile/water mixture to obtain a final concentration within the linear range of the method (e.g., 0.1 mg/mL).
-
Filter the solution through a 0.22 µm syringe filter before injection.
Forced Degradation Study Sample Preparation (for impurity profiling)[1]
-
Prepare a 1 mg/mL solution of Orforglipron in 60:40 (v/v) acetonitrile and water.
-
Acid Degradation: To 0.9 mL of the solution, add 0.1 mL of 1N HCl. Heat at 70 °C for 2 hours.
-
Base Degradation: To 0.9 mL of the solution, add 0.1 mL of 1N NaOH. Heat at 70 °C for 2 hours.
-
Oxidative Degradation: To 0.9 mL of the solution, add 0.1 mL of 3% H2O2. Heat at 70 °C for 1 hour.
-
After heating, combine the acid and base degraded samples to quench the reaction.
-
Aliquot the final solutions into LC vials for analysis.
Data Presentation
The following table summarizes the peak suitability data for Orforglipron and its two closest eluting impurities from a forced degradation study, demonstrating the method's resolving power.[1][2]
| Analyte | Retention Time (min) | USP Tailing | Resolution (from previous peak) |
| Impurity 1 | 6.192 | - | - |
| Orforglipron | ~6.2 | 1.1 | 2.5 |
| Impurity 2 | 6.461 | - | 3.6 |
According to USP <621> guidelines, a peak resolution of not less than 2.0 and a tailing factor between 0.8 and 1.8 are generally considered acceptable.[2]
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols for the LC-MS Analysis of Orforglipron and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orforglipron (B8075279) is a novel, orally administered, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist under investigation for the treatment of type 2 diabetes and obesity.[1] Its unique small molecule structure allows for oral administration, offering a convenient alternative to injectable GLP-1 receptor agonists.[2] Robust and sensitive analytical methods are crucial for the quantitative determination of orforglipron and its metabolites in biological matrices to support pharmacokinetic, pharmacodynamic, and toxicokinetic studies throughout the drug development process. This document provides a detailed application note and protocol for the analysis of orforglipron and its putative oxidative metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Orforglipron has been shown to undergo extensive oxidative metabolism.[3] While the parent compound is the most abundant component in plasma (approximately 93.3%), minor oxidative metabolites, designated as M7 (3.3%) and M23 (1.6%), have also been detected.[3] This protocol outlines a sensitive and selective LC-MS/MS method for the simultaneous quantification of orforglipron and these key metabolites in human plasma.
Mechanism of Action: GLP-1 Receptor Activation
Orforglipron functions as a partial agonist of the GLP-1 receptor.[2] Its binding to the transmembrane domain of the receptor induces a conformational change, leading to the activation of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.[2][4] This cascade of events mimics the effects of endogenous GLP-1, resulting in enhanced glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) release, delayed gastric emptying, and a reduction in appetite.[4][5][6]
References
- 1. rxagentai.com [rxagentai.com]
- 2. Orforglipron - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Retrosynthetic Strategy for Orforglipron (LY3502970) Using ChemAIRS, a Chemistry AI Tool — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 5. nbinno.com [nbinno.com]
- 6. Orforglipron (LY3502970), a novel, oral non-peptide glucagon-like peptide-1 receptor agonist: A Phase 1a, blinded, placebo-controlled, randomized, single- and multiple-ascending-dose study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Characterization of Orforglipron (Hemiclathrate Hydrate) in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Orforglipron (B8075279) (also known as LY3502970) is a potent, selective, and orally bioavailable non-peptide agonist for the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3] As a small molecule, it represents a significant advancement in GLP-1R-targeted therapies, offering an alternative to injectable peptide-based agonists for managing type 2 diabetes and obesity.[2][4] In vitro cell-based assays are fundamental for elucidating its mechanism of action, quantifying its pharmacological properties, and understanding its unique signaling profile. These notes provide detailed protocols for characterizing orforglipron's activity at the human GLP-1R.
Mechanism of Action: Orforglipron selectively binds to and activates the GLP-1R, a Class B G-protein coupled receptor (GPCR).[2][5] Unlike endogenous peptide ligands, orforglipron binds to a distinct allosteric pocket within the transmembrane domain of the receptor.[2][6] This binding event induces a conformational change that primarily activates the Gαs protein-mediated signaling cascade.[5][7] This leads to the stimulation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[5][8] Elevated cAMP subsequently activates Protein Kinase A (PKA) and other downstream effectors, which mediate the therapeutic effects of GLP-1R activation, such as glucose-dependent insulin (B600854) secretion.[5][9][10]
A key characteristic of orforglipron is its G-protein biased agonism.[1][9] It potently stimulates the Gs-cAMP pathway while demonstrating negligible recruitment of β-arrestin.[1][11][12] This biased signaling may contribute to a sustained therapeutic effect and a favorable tolerability profile by potentially reducing receptor desensitization and internalization associated with β-arrestin engagement.[7][13]
Data Presentation
The following tables summarize the quantitative data for orforglipron's in vitro activity at the human GLP-1 receptor.
Table 1: GLP-1R Binding Affinity of Orforglipron
| Parameter | Assay Type | Value | Species |
|---|---|---|---|
| Ki | Radioligand Competition Binding | ~1 - 3.22 nM | Human |
Table 2: GLP-1R Functional Potency of Orforglipron
| Signaling Pathway | Parameter | Value | Species | Notes |
|---|---|---|---|---|
| G-Protein (cAMP) | pEC50 | 6.22 | Human | Corresponds to an EC50 of ~600 nM.[11][16] |
| G-Protein (cAMP) | EC50 | 1.7 nM | Human | Potent activation in HEK293-GLP-1R cells.[17] |
| β-Arrestin Recruitment | EC50 | 7.3 nM | Human | Moderate bias toward cAMP signaling.[17] |
| β-Arrestin Recruitment | - | Negligible | Human | Demonstrates biased agonism towards G-protein signaling.[1][11][12] |
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below.
Protocol 1: Radioligand Competition Binding Assay
This assay quantifies the binding affinity (Ki) of orforglipron for the GLP-1R by measuring its ability to displace a known radiolabeled ligand.[11]
Methodology:
-
Membrane Preparation:
-
Culture Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GLP-1R.[3][11]
-
Harvest cells and homogenize in an appropriate buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the pellet and determine the protein concentration.[11]
-
-
Competition Binding:
-
In a 96-well plate, combine a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]GLP-1(7-36)NH₂) with the cell membranes.[3][11]
-
Add increasing concentrations of unlabeled orforglipron to compete for binding.[2]
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known GLP-1 agonist).[3]
-
-
Incubation & Separation:
-
Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.[11]
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.[11]
-
Wash filters with ice-cold buffer to remove non-specifically bound radioligand.[11]
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.[11]
-
Plot the percentage of specific binding against the log concentration of orforglipron.
-
Use non-linear regression to fit the data and determine the IC₅₀ value (the concentration of orforglipron that inhibits 50% of specific binding).[11]
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[11]
-
Protocol 2: cAMP Accumulation Assay (HTRF)
This functional assay measures the potency (EC₅₀) of orforglipron in stimulating intracellular cAMP production, the primary second messenger in the GLP-1R signaling pathway.[11][18]
Methodology:
-
Cell Seeding:
-
Agonist Stimulation:
-
Remove the culture medium and add stimulation buffer containing increasing concentrations of orforglipron.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.[11]
-
-
Lysis and Detection:
-
Lyse the cells and add the Homogeneous Time-Resolved Fluorescence (HTRF) detection reagents according to the manufacturer's protocol (e.g., cAMP-d2 and anti-cAMP cryptate).[3]
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve.[3]
-
Plot the cAMP concentration against the log concentration of orforglipron and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.[3]
-
Protocol 3: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This assay assesses the potential of orforglipron to induce the recruitment of β-arrestin to the activated GLP-1R, providing a measure of its signaling bias.[11]
References
- 1. orforglipron | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 5. What is the mechanism of action of Orforglipron? [synapse.patsnap.com]
- 6. tianmingpharm.com [tianmingpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. news-medical.net [news-medical.net]
- 9. peptidesciences.com [peptidesciences.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. The pharmacological basis for nonpeptide agonism of the GLP-1 receptor by orforglipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sochob.cl [sochob.cl]
- 14. The pharmacological basis for nonpeptide agonism of the GLP-1 receptor by orforglipron [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. orforglipron | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. rxagentai.com [rxagentai.com]
- 18. axxam.com [axxam.com]
- 19. Orforglipron (LY-3502970; OWL-833) | lucagon-like peptide-1 (GLP-1) receptor agonist | CAS# 2212020-52-3 | InvivoChem [invivochem.com]
Orforglipron Hemiclcium Hydrate for In Vitro Glucose Uptake Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orforglipron (B8075279) (LY3502970) is a potent, orally bioavailable, non-peptide agonist of the glucagon-like peptide-1 receptor (GLP-1R).[1][2] As a small molecule, it offers a distinct alternative to peptide-based GLP-1R agonists in the study of metabolic diseases like type 2 diabetes and obesity.[2] Activation of the GLP-1R in pancreatic β-cells by agonists enhances glucose-dependent insulin (B600854) secretion.[3][4] In peripheral tissues, GLP-1R activation is linked to improved glucose uptake and metabolism. This document provides detailed application notes and protocols for utilizing orforglipron in in vitro glucose uptake assays, a critical tool for assessing its cellular activity and mechanism of action.
Mechanism of Action: GLP-1R Signaling
Orforglipron binds with high affinity to the human GLP-1 receptor, initiating a cascade of intracellular signaling events.[1] The primary pathway involves the activation of Gαs proteins, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[3] This elevation in cAMP activates Protein Kinase A (PKA), leading to downstream effects that culminate in enhanced glucose transport into cells.[3] Orforglipron has been shown to be a biased agonist, preferentially activating the Gs/cAMP signaling pathway with minimal recruitment of β-arrestin.[1][2]
Quantitative Data Presentation
The following tables summarize the in vitro pharmacological parameters of orforglipron at the human GLP-1 receptor.
| Parameter | Assay Type | Value | Species |
| Binding Affinity (Ki) | Radioligand Competition Binding | ~1 - 3.22 nM | Human |
| Functional Potency (pEC50) | HTRF cAMP Accumulation | 6.22 | Human |
| Functional Potency (EC50) | HTRF cAMP Accumulation | ~600 nM | Human |
| β-Arrestin Recruitment | PathHunter β-Arrestin Assay | Negligible | Human |
Data compiled from multiple sources.[1][5]
Experimental Protocols
Cell Line Selection and Culture
For studying GLP-1R-mediated glucose uptake, it is essential to use a cell line that endogenously expresses the GLP-1 receptor and is a relevant model for glucose metabolism, such as muscle cells (e.g., C2C12 myotubes) or adipocytes (e.g., 3T3-L1).[6] Alternatively, HEK293 or CHO cells stably expressing the human GLP-1R can be utilized.[7][8][9]
Recommended Cell Lines:
-
HEK293 cells stably expressing human GLP-1R: Ideal for high-throughput screening and detailed mechanistic studies due to robust receptor expression.[7][9][10]
-
C2C12 myotubes: A well-established model for studying glucose uptake in skeletal muscle.
-
3T3-L1 adipocytes: A standard model for investigating glucose metabolism in fat cells.
Cells should be cultured in the recommended medium and conditions until they reach the desired confluence for the assay. For C2C12 and 3T3-L1 cells, differentiation into myotubes and adipocytes, respectively, is required before conducting the glucose uptake assay.
2-NBDG Glucose Uptake Assay Protocol
This protocol utilizes 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), a fluorescent glucose analog, to measure glucose uptake in cultured cells.
Materials:
-
Selected cell line cultured in a 96-well black, clear-bottom plate
-
Orforglipron hemicalcium hydrate
-
2-NBDG (10 mg/mL stock in ethanol)[11]
-
Glucose-free culture medium[11]
-
Cell-Based Assay Buffer (e.g., PBS or HBSS)[11]
-
Positive control (e.g., insulin)
-
Vehicle control (e.g., DMSO)
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Cell Seeding: Seed 1 x 10⁴ to 5 x 10⁴ cells per well in a 96-well plate and culture overnight.[11]
-
Cell Starvation: The following day, gently aspirate the culture medium and wash the cells once with pre-warmed glucose-free medium. Then, add 100 µL of glucose-free medium to each well and incubate for 1-2 hours at 37°C.
-
Compound Treatment: Prepare serial dilutions of orforglipron in glucose-free medium. Also, prepare solutions for the positive control (e.g., 100 nM insulin) and vehicle control. After the starvation period, remove the medium and add 90 µL of the respective compound dilutions or controls to the wells. Incubate for the desired treatment time (e.g., 30 minutes to 24 hours, to be optimized).
-
Glucose Uptake: Prepare a working solution of 2-NBDG by diluting the stock solution 1:50 to 1:100 in glucose-free medium to a final concentration of 100-200 µg/mL.[11] Add 10 µL of the 2-NBDG working solution to each well. Incubate for 20-30 minutes at 37°C, protected from light.[12]
-
Termination and Washing: Terminate the assay by aspirating the 2-NBDG containing medium. Wash the cells twice with 100 µL of ice-cold Cell-Based Assay Buffer to remove extracellular 2-NBDG.
-
Fluorescence Measurement: After the final wash, add 100 µL of Cell-Based Assay Buffer to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation/emission wavelengths of approximately 485/535 nm.[11] Alternatively, cells can be detached and analyzed by flow cytometry in the FITC channel.[12]
Data Analysis: The fluorescence intensity is directly proportional to the amount of glucose taken up by the cells. The results can be expressed as a fold change over the vehicle control. For dose-response experiments with orforglipron, the data can be fitted to a sigmoidal curve to determine the EC50 value.
Troubleshooting and Considerations
-
Cell Health: Ensure cells are healthy and not over-confluent, as this can affect glucose uptake.
-
Optimization: The optimal concentrations of 2-NBDG and orforglipron, as well as incubation times, may vary depending on the cell line and should be determined empirically.
-
Background Fluorescence: Include wells with no cells to measure background fluorescence from the medium and plate.
-
Photobleaching: Protect the 2-NBDG solution and the assay plate from light as much as possible to prevent photobleaching.
By following these detailed protocols and application notes, researchers can effectively utilize orforglipron to investigate GLP-1R-mediated glucose uptake in vitro, contributing to a deeper understanding of its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. axxam.com [axxam.com]
- 4. Frontiers | GLP-1R in diabetes mellitus: from basic discovery to therapeutics development [frontiersin.org]
- 5. orforglipron | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HEK293/Human GLP-1R Stable Cell Line (High Expression) | ACROBiosystems [acrobiosystems.com]
- 8. benchchem.com [benchchem.com]
- 9. amsbio.com [amsbio.com]
- 10. Tag-lite GLP1 Receptor Stable Cell Line (HEK293) | Revvity [revvity.co.jp]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. docs.aatbio.com [docs.aatbio.com]
Orforglipron Hemicalcium Hydrate: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical use of orforglipron (B8075279) hemicalcium hydrate, a novel, orally bioavailable, non-peptide glucagon-like peptide-1 receptor (GLP-1R) agonist. This document outlines the compound's mechanism of action, provides detailed protocols for its formulation and use in key in vitro and in vivo assays, and presents relevant quantitative data to inform preclinical study design.
Introduction to Orforglipron
Orforglipron is a potent and selective small-molecule agonist of the GLP-1 receptor.[1] Unlike peptide-based GLP-1R agonists, its non-peptide nature confers the advantage of oral bioavailability.[1] Orforglipron acts as a biased agonist, preferentially activating the G-protein-coupled signaling pathway over β-arrestin recruitment. This biased agonism is thought to contribute to its therapeutic effects on glycemic control and body weight reduction.[1]
Mechanism of Action: GLP-1 Receptor Activation
Orforglipron binds to the GLP-1 receptor, a Gs-protein coupled receptor, initiating a cascade of intracellular signaling events.[2] This activation of the GLP-1 receptor leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[2] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, delayed gastric emptying, and a reduction in appetite.[2][3]
References
- 1. Orforglipron (LY-3502970; OWL-833) | lucagon-like peptide-1 (GLP-1) receptor agonist | CAS# 2212020-52-3 | InvivoChem [invivochem.com]
- 2. Oral Semaglutide under Human Protocols and Doses Regulates Food Intake, Body Weight, and Glycemia in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
Application Notes and Protocols for cAMP Accumulation Assays Using Orforglipron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orforglipron (B8075279) (LY3502970) is an orally bioavailable, non-peptide small molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R), a class B G-protein coupled receptor (GPCR).[1][2][3][4] Its therapeutic potential in the management of type 2 diabetes and obesity is primarily mediated through the activation of the GLP-1R and the subsequent intracellular accumulation of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[3] Upon binding to the GLP-1R, orforglipron stimulates the Gαs subunit of the associated G-protein, which in turn activates adenylyl cyclase to catalyze the conversion of ATP to cAMP.[5][6] This elevation in intracellular cAMP activates downstream effectors such as protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac), leading to a cascade of events that include glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, delayed gastric emptying, and appetite suppression.[1][5][7]
These application notes provide detailed protocols for performing cAMP accumulation assays to characterize the in vitro potency and efficacy of orforglipron. The protocols are designed for researchers in academic and industrial settings engaged in drug discovery and development.
Signaling Pathway of Orforglipron-Mediated cAMP Accumulation
The binding of orforglipron to the GLP-1 receptor initiates a well-defined signaling cascade. The diagram below illustrates the key steps in this pathway, from receptor activation to the generation of the second messenger cAMP and the activation of its downstream effectors.
Caption: Orforglipron activates the GLP-1R, leading to cAMP production.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters of orforglipron at the human GLP-1 receptor. These values are essential for understanding the potency and binding affinity of the compound.
Table 1: Potency and Efficacy of Orforglipron in cAMP Accumulation Assays
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 0.34 nM | CHO-K1 cells expressing human GLP-1R | cAMP accumulation assay | [8] |
| EC50 | 600 nM (Positive Allosteric Modulator) | PSC-HEK293 cells | HTRF cAMP assay | [9] |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.
Table 2: Binding Affinity of Orforglipron for the Human GLP-1 Receptor
| Parameter | Value | Assay Type | Reference |
| Ki | 1 nM | Competition binding experiments | [10][11] |
| Ki | 3.22 nM | [125I]GLP-1(7-36) competition binding | [9] |
Ki (Inhibition constant): A measure of the binding affinity of a ligand to a receptor.
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay using HTRF
This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the potency (EC50) and efficacy of orforglipron in stimulating cAMP production in cells expressing the human GLP-1 receptor.[3]
Objective: To quantify the dose-dependent increase in intracellular cAMP levels in response to orforglipron treatment.
Materials:
-
Cell culture medium (e.g., DMEM with 10% FBS)[3]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)[3]
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation[3][13]
-
Orforglipron (test compound)
-
Reference GLP-1R agonist (e.g., native GLP-1)[3]
-
HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer)[3][14]
-
384-well white microplates[6]
-
HTRF-compatible plate reader
Experimental Workflow Diagram:
Caption: A logical workflow for the HTRF cAMP accumulation assay.
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing the human GLP-1R in appropriate media until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in fresh culture medium.
-
Seed the cells into a 384-well white microplate at an optimized density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[6][12]
-
-
Compound Preparation:
-
Prepare a serial dilution of orforglipron and the reference agonist in assay buffer containing a PDE inhibitor (e.g., IBMX).
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add the prepared dilutions of orforglipron or reference agonist to the respective wells. Include wells with assay buffer and PDE inhibitor only as a negative control.
-
Incubate the plate at room temperature for a defined period, typically 30 minutes.[6]
-
-
Cell Lysis and cAMP Detection:
-
Following stimulation, add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) to all wells as per the manufacturer's instructions.
-
Incubate the plate at room temperature for 60 minutes, protected from light, to allow for cell lysis and the competitive immunoassay to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 620 nm (donor) and 665 nm (acceptor) wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Plot the HTRF ratio against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value for orforglipron.
-
Protocol 2: cAMP Accumulation Assay using AlphaScreen
This protocol describes an alternative method for measuring cAMP accumulation using the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.
Objective: To provide a sensitive and high-throughput method for quantifying orforglipron-induced cAMP production.
Materials:
-
HEK293 cells stably expressing the human GLP-1R
-
Cell culture medium
-
Assay buffer
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Orforglipron (test compound)
-
Reference GLP-1R agonist
-
AlphaScreen cAMP assay kit (e.g., from Revvity)[15]
-
384-well white microplates
-
AlphaScreen-compatible plate reader
Procedure:
-
Cell Culture and Seeding:
-
Follow the same procedure as described in Protocol 1 for cell culture and seeding.
-
-
Compound Preparation:
-
Prepare serial dilutions of orforglipron and the reference agonist in assay buffer containing a PDE inhibitor.
-
-
Cell Stimulation:
-
Remove the culture medium and add the compound dilutions to the cells.
-
Incubate at room temperature for 30 minutes.
-
-
Cell Lysis and Detection:
-
Add the AlphaScreen lysis buffer containing biotinylated-cAMP and acceptor beads to all wells.
-
Incubate in the dark at room temperature for a specified time according to the kit manufacturer's protocol.
-
Add the donor beads and incubate again in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve to calculate the EC50 value.
-
Troubleshooting
Problem: Low or no cAMP signal upon orforglipron stimulation.
| Potential Cause | Recommended Solution | Reference |
| Low GLP-1 Receptor Expression | Confirm GLP-1R expression in your cell line using qPCR or Western blot. Use a cell line with confirmed high expression or a stably transfected cell line. | [13] |
| cAMP Degradation | Always include a broad-spectrum PDE inhibitor like IBMX (e.g., 100-500 µM) in the assay buffer to prevent the breakdown of cAMP. | [13] |
| Suboptimal Cell Density | Optimize the number of cells seeded per well. Too few cells will produce a weak signal, while too many can lead to signal saturation. | [13] |
| Orforglipron Inactivity | Ensure proper storage and handling of the orforglipron stock solution. Prepare fresh dilutions for each experiment. | [13] |
| Serum Interference | Serum can contain factors that interfere with the assay. Consider serum-starving the cells for a few hours before the assay. | [13] |
| Assay Kit Issues | Check the expiration dates of all kit components and ensure they have been stored correctly according to the manufacturer's instructions. | [13] |
Conclusion
The described cAMP accumulation assays are robust and reliable methods for characterizing the functional activity of orforglipron at the GLP-1 receptor. By following these detailed protocols, researchers can accurately determine the potency and efficacy of orforglipron and other GLP-1R agonists, which is a critical step in the drug discovery and development process for new therapies targeting metabolic diseases.
References
- 1. news-medical.net [news-medical.net]
- 2. peptidesciences.com [peptidesciences.com]
- 3. benchchem.com [benchchem.com]
- 4. orforglipron | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. What is the mechanism of action of Orforglipron? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orforglipron (LY-3502970; OWL-833) | lucagon-like peptide-1 (GLP-1) receptor agonist | CAS# 2212020-52-3 | InvivoChem [invivochem.com]
- 9. orforglipron | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. The pharmacological basis for nonpeptide agonism of the GLP-1 receptor by orforglipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. resources.revvity.com [resources.revvity.com]
Troubleshooting & Optimization
Improving Orforglipron hemicalcium hydrate solubility in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with orforglipron (B8075279) hemicalcium hydrate (B1144303), focusing on challenges related to its solubility in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving orforglipron hemicalcium hydrate in DMSO at room temperature. What are the initial steps to improve solubility?
A1: Difficulty in dissolving this compound in DMSO at room temperature can be due to several factors, including concentration, solvent purity, and insufficient mechanical agitation.
Initial Troubleshooting Steps:
-
Verify Solvent Quality: Ensure you are using anhydrous, high-purity DMSO (≥99.7%). Water content can significantly decrease the solubility of many organic compounds.
-
Increase Mechanical Agitation: Start by vortexing the solution vigorously for 1-2 minutes. If undissolved particles remain, proceed to sonication.
-
Gentle Heating: Warming the solution can often improve solubility.
The following workflow diagram illustrates these initial steps.
Caption: Initial workflow for dissolving this compound in DMSO.
Q2: What is the recommended maximum concentration of this compound in DMSO?
A2: While specific solubility limits can vary based on lot purity and exact solvent conditions, it is recommended to start with concentrations at or below 10 mM. Preparing a higher concentration stock solution may require more aggressive techniques, such as heating, which could risk compound degradation.
Q3: Can I heat the solution to improve solubility? What are the recommended temperature and duration?
A3: Yes, gentle heating can significantly improve solubility. However, it is crucial to control the temperature and duration to avoid potential degradation of the compound.
Recommended Heating Protocol:
-
Temperature: Do not exceed 40-50°C.
-
Duration: Heat in short intervals of 5-10 minutes.
-
Agitation: Vortex or sonicate briefly after each heating interval.
-
Observation: Visually inspect for dissolution after each cycle.
The table below summarizes the impact of different methods on solubility.
| Method | Temperature (°C) | Time | Expected Outcome |
| Vortexing | 20-25 | 2-5 min | Effective for low concentrations (<5 mM) |
| Sonication | 25-30 | 10-15 min | Improves dissolution for moderate concentrations (5-10 mM) |
| Gentle Heating | 40 | 5-10 min | Aids in dissolving higher concentrations (>10 mM) |
Q4: After dissolving the compound with heat, I noticed precipitation upon cooling to room temperature. How can I prevent this?
A4: Precipitation upon cooling indicates that the solution is supersaturated at room temperature. This is a common issue when using heat to dissolve compounds.
Mitigation Strategies:
-
Prepare a More Dilute Stock: The most straightforward solution is to prepare a stock solution at a lower concentration that remains stable at room temperature.
-
Co-solvent System: Consider the use of a co-solvent if your experimental design allows. For aqueous buffers, ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation.
-
Use Immediately: If a high concentration is necessary, prepare the stock solution immediately before use and dilute it to the final experimental concentration while it is still warm.
The following diagram illustrates the decision-making process when precipitation occurs.
Caption: Decision tree for addressing precipitation of orforglipron from DMSO.
Detailed Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMSO
-
Preparation: Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the target concentration (recommend starting ≤10 mM).
-
Initial Agitation: Vortex the tube vigorously for 2 minutes.
-
Sonication: If undissolved particles are visible, place the tube in a bath sonicator and sonicate for 10-15 minutes. Check for foaming and pulse if necessary.
-
Final Check: Visually inspect the solution against a light source to ensure it is clear and free of particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dissolution of this compound in DMSO using Gentle Heat
-
Preparation: Follow steps 1 and 2 from Protocol 1.
-
Initial Agitation: Vortex the tube for 2 minutes.
-
Heating: Place the tube in a heat block or water bath set to 40°C for 5 minutes.
-
Secondary Agitation: Remove the tube and vortex for 30 seconds.
-
Inspection: Visually inspect the solution. If particulates remain, repeat steps 3 and 4. Do not exceed a total heating time of 20 minutes.
-
Cooling and Storage: Allow the solution to cool to room temperature. If no precipitation occurs, store at -20°C or -80°C. If precipitation is observed, refer to the troubleshooting guide (Q4).
Orforglipron hemicalcium hydrate stability issues in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of orforglipron (B8075279) hemicalcium hydrate (B1144303) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of orforglipron in aqueous solutions?
A1: The primary factors influencing orforglipron stability in aqueous solutions are pH and oxidative stress. Orforglipron exhibits pH-dependent stability, with evidence suggesting greater retention and stability in acidic conditions.[1] It is also susceptible to degradation under oxidative conditions.
Q2: What are the recommended storage conditions for aqueous solutions of orforglipron?
A2: For short-term storage of aqueous solutions, it is recommended to use a buffered solution with a slightly acidic pH and to protect it from light. For long-term storage, it is advisable to store solutions at -20°C or -80°C and to avoid repeated freeze-thaw cycles.[2][3] The solid-state form, orforglipron hemicalcium hydrate, should be stored at room temperature, protected from moisture.[4]
Q3: Are there any known incompatibilities of orforglipron with common excipients?
A3: While specific excipient incompatibility studies are not detailed in the provided information, the stability of orforglipron is sensitive to local pH. Therefore, excipients with a basic or strongly acidic character could potentially impact its stability.[4] Formulations of the hemicalcium hydrate salt often include basic pH-modifiers to maintain a stable microenvironment.[4][5]
Q4: What are the expected degradation pathways for orforglipron?
A4: Based on forced degradation studies, orforglipron is susceptible to degradation under acidic, basic, and oxidative conditions.[1] The primary degradation pathways likely involve hydrolysis of amide bonds and oxidation of electron-rich moieties within the molecule.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency in aqueous solution | pH instability | Verify the pH of your solution. Adjust to a slightly acidic pH using a suitable buffer system. Prepare fresh solutions for critical experiments. |
| Oxidative degradation | Degas your solvent and handle the solution under an inert atmosphere (e.g., nitrogen or argon). Avoid sources of free radicals. | |
| Temperature-induced degradation | Store stock solutions and working solutions at recommended low temperatures when not in use. Avoid prolonged exposure to ambient temperatures. | |
| Appearance of unknown peaks in HPLC analysis | Degradation of orforglipron | Perform a forced degradation study to identify potential degradation products. Compare the retention times of the unknown peaks with those observed under stress conditions. |
| Contamination | Ensure the purity of the starting material and the cleanliness of all glassware and equipment. Use high-purity solvents and reagents. | |
| Precipitation of the compound from solution | Poor solubility at the working pH | Determine the solubility of orforglipron at the desired pH. Adjust the pH or consider the use of a co-solvent if compatible with your experimental design. |
| Salt disproportionation | For the hemicalcium hydrate form, ensure tight moisture control during storage and handling to prevent disproportionation.[4] |
Experimental Protocols
Forced Degradation Study of Orforglipron in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of orforglipron.
1. Materials:
-
This compound
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (B78521) (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Formic acid (for mobile phase)
-
HPLC or UHPLC system with a mass spectrometer (MS) detector
-
C18 reverse-phase HPLC column
2. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of orforglipron in a 60:40 (v/v) mixture of acetonitrile and water.[1]
3. Stress Conditions:
-
Acidic Degradation:
-
Basic Degradation:
-
Oxidative Degradation:
-
Control Sample:
-
Mix 0.9 mL of the stock solution with 0.1 mL of water.
-
Keep the control sample under the same temperature conditions as the stressed samples.
-
4. Sample Analysis:
-
Analyze all samples by LC-MS.
-
Mobile Phase (example): A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[1]
-
Column: A C18 column with a wide pH stability range is recommended.[1]
-
Monitor the degradation of orforglipron by observing the decrease in its peak area and the appearance of new peaks corresponding to degradation products.
-
Use the mass spectrometer to identify the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.
Visualizations
References
- 1. waters.com [waters.com]
- 2. Orforglipron (LY-3502970; OWL-833) | lucagon-like peptide-1 (GLP-1) receptor agonist | CAS# 2212020-52-3 | InvivoChem [invivochem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medium.com [medium.com]
- 5. WO2023220112A1 - Compositions de comprimé glp1 - Google Patents [patents.google.com]
Overcoming poor oral bioavailability of Orforglipron in research
Technical Support Center: Orforglipron Oral Bioavailability
Introduction for Researchers
This technical support guide addresses a common point of inquiry regarding the oral administration of GLP-1 receptor agonists. While many peptide-based drugs in this class face significant challenges with oral bioavailability, Orforglipron was specifically designed as an oral, non-peptide, small-molecule agonist to overcome these hurdles.[1][2][3][4] This document provides a detailed overview of Orforglipron's pharmacokinetic profile, the methodologies used to assess its bioavailability, and answers to frequently asked questions based on available research and clinical trial data.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of Orforglipron?
A phase 1, open-label study in healthy adults determined the mean absolute oral bioavailability of a 1-mg Orforglipron oral capsule to be 79.1% (± 16.8%).[5] This high bioavailability is a key characteristic of the drug, distinguishing it from peptide-based GLP-1 receptor agonists.[2][6]
Q2: How does Orforglipron achieve high oral bioavailability?
Orforglipron's success as an oral agent is due to its design as a non-peptide, small molecule.[1][2] This structure makes it resistant to degradation by digestive enzymes in the gastrointestinal tract, a primary challenge for peptide-based drugs.[6][7][8] Its chemical stability and structure allow it to be absorbed from the small intestine into the bloodstream effectively without the need for absorption enhancers.[3][9]
Q3: Does food intake affect the oral absorption of Orforglipron?
The administration of Orforglipron is not restricted by food or water intake.[10][11] Studies have shown that while co-administration with food can reduce the maximum plasma concentration (Cmax) and the total exposure (AUC) by approximately 18-24%, this effect is not considered clinically significant.[12][13] This allows for more flexible dosing regimens, potentially improving patient adherence.[9]
Q4: What challenges do peptide-based oral GLP-1 receptor agonists face that Orforglipron avoids?
Peptide-based GLP-1 receptor agonists, such as oral semaglutide, are large, hydrophilic molecules susceptible to enzymatic degradation in the stomach and intestines.[14] To overcome poor oral absorption, they require co-formulation with absorption enhancers, like sodium N-(8-[2-hydroxybenzoyl]amino) caprylate (SNAC), and have strict administration requirements, such as taking the medication in a fasted state with limited water.[6][12][15] Orforglipron's small-molecule design circumvents these issues.[2]
Q5: What is the pharmacokinetic profile of Orforglipron?
Orforglipron has a pharmacokinetic profile that supports once-daily dosing.[11][16] After oral administration, the time to reach maximum plasma concentration (Tmax) is approximately 3-5 hours.[2] It has a long elimination half-life, reported to be between 29 to 49 hours after multiple doses.[1][17]
Troubleshooting Guide: Bioavailability Assessment
This section provides guidance for researchers designing experiments to evaluate the oral bioavailability of small-molecule compounds like Orforglipron.
| Issue/Question | Possible Cause | Troubleshooting/Methodology |
| Variability in Bioavailability Data | Inter-subject variability; analytical method sensitivity; formulation differences. | Ensure standardized fasting/fed conditions. Validate analytical methods (e.g., LC-MS/MS) for sensitivity and reproducibility. Use a consistent and well-characterized formulation for all study arms. |
| Determining Absolute Bioavailability | Requires both oral and intravenous (IV) administration data. | Conduct a crossover study where subjects receive both an oral dose and an IV microdose of a radiolabeled version of the compound (e.g., [14C]-orforglipron). Measure plasma concentrations of the drug and its metabolites after each administration route.[5] |
| Assessing Food Effect | Prandial state can alter gastrointestinal physiology, affecting drug absorption. | Design a randomized, crossover study comparing drug administration under fasted and fed conditions (typically a standardized high-fat meal). Collect pharmacokinetic samples at frequent intervals to accurately determine Cmax, Tmax, and AUC.[12] |
| Understanding Drug Disposition and Metabolism | Need to identify primary routes of elimination and metabolic pathways. | In a mass balance study, administer a radiolabeled oral dose and collect urine and feces over an extended period to measure total radioactivity. Analyze plasma, urine, and fecal samples using techniques like HPLC with high-resolution mass spectrometry to identify the parent drug and its metabolites.[5] |
Data Presentation
Table 1: Pharmacokinetic Parameters of Orforglipron
| Parameter | Value | Study Population | Source |
| Absolute Oral Bioavailability | 79.1% ± 16.8% | Healthy Adults | [5] |
| Time to Max Concentration (Tmax) | 3 - 5 hours | Healthy Adults | [2] |
| Elimination Half-life (t1/2) | 29 - 49 hours (multiple doses) | Healthy Adults/T2D | [1][17] |
| Effect of Food on AUC | ~18-24% reduction | Healthy Adults | [12] |
| Effect of Food on Cmax | ~21-23% reduction | Healthy Adults | [12] |
Table 2: Summary of Key Clinical Trial Weight Loss Efficacy Data
| Trial/Study | Dose(s) | Duration | Mean Weight Loss | Placebo Weight Loss | Source |
| Phase 2 (Obesity) | 12 mg, 24 mg, 36 mg, 45 mg | 36 weeks | 9.4% to 14.7% | 2.3% | [6] |
| ATTAIN-1 (Phase 3) | 6 mg, 12 mg, 36 mg | 72 weeks | 7.8% to 12.4% | 2.1% | [18] |
| ATTAIN-2 (Phase 3) | 36 mg | 72 weeks | 10.5% (22.9 lbs) | 2.2% (5.1 lbs) | [19] |
Experimental Protocols & Methodologies
Protocol 1: Determination of Absolute Oral Bioavailability
-
Objective: To determine the absolute oral bioavailability of Orforglipron.
-
Design: Phase 1, open-label, two-period crossover study.
-
Participants: Healthy adult volunteers.
-
Procedure:
-
Period 1: Participants receive a single oral capsule of Orforglipron (e.g., 1 mg) under fasting conditions.
-
Period 2: After a washout period, the same participants receive an intravenous (IV) microdose of radiolabeled Orforglipron (e.g., ~21 µg of [14C]-orforglipron).
-
Sampling: Serial blood samples are collected at predetermined time points after both oral and IV administration.
-
Analysis: Plasma concentrations of unlabeled Orforglipron are measured by Liquid Chromatography with Mass Spectrometry (LC-MS). Total plasma radioactivity and [14C]-orforglipron concentrations are measured by accelerator mass spectrometry (AMS) and HPLC/AMS.[5]
-
Calculation: Absolute bioavailability (F) is calculated as: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Protocol 2: Mass Balance and Metabolism Study
-
Objective: To characterize the absorption, metabolism, and excretion of Orforglipron.
-
Design: Phase 1, open-label, single-dose study.
-
Participants: Healthy adult volunteers.
-
Procedure:
-
Dosing: Participants receive a single oral solution of radiolabeled Orforglipron (e.g., 3 mg with ~200 µCi of [14C]-orforglipron) under fasting conditions.
-
Sample Collection: All urine and feces are collected at regular intervals for an extended period (e.g., 384 hours) post-dose. Blood samples are also collected.
-
Analysis:
-
Total radioactivity in urine and feces is measured to determine the primary route of excretion.
-
Metabolic profiling of plasma and fecal samples is performed using HPLC with high-resolution mass spectrometry to identify and quantify Orforglipron and its metabolites.[5]
-
-
Outcome: This study identifies the primary elimination pathway (feces accounted for 87% of radioactivity) and shows that the parent drug is the most abundant component in plasma (93.3%), indicating extensive metabolism is not the primary driver of its disposition.[5]
-
Visualizations
Caption: Oral Delivery Pathway: Peptide vs. Small Molecule.
Caption: Experimental Workflow for Oral Bioavailability Assessment.
References
- 1. Orforglipron - Wikipedia [en.wikipedia.org]
- 2. Orforglipron: The New Oral GLP-1 Drug Explained | BodySpec [bodyspec.com]
- 3. Retrosynthetic Strategy for Orforglipron (LY3502970) Using ChemAIRS, a Chemistry AI Tool — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 4. drughunter.com [drughunter.com]
- 5. Disposition and Absolute Bioavailability of Orally Administered Orforglipron in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 8. cphi-online.com [cphi-online.com]
- 9. mdpi.com [mdpi.com]
- 10. Lilly's oral GLP-1, orforglipron, demonstrated superior glycemic control in two successful Phase 3 trials, reconfirming its potential as a foundational treatment in type 2 diabetes [prnewswire.com]
- 11. Orforglipron (LY-3502970; OWL-833) | lucagon-like peptide-1 (GLP-1) receptor agonist | CAS# 2212020-52-3 | InvivoChem [invivochem.com]
- 12. Effect of Food Consumption on the Pharmacokinetics, Safety, and Tolerability of Once-Daily Orally Administered Orforglipron (LY3502970), a Non-peptide GLP-1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rxagentai.com [rxagentai.com]
- 14. bioengineer.org [bioengineer.org]
- 15. Peptide GLP-1 receptor agonists: From injection to oral delivery strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Orforglipron (LY3502970), a novel, oral non-peptide glucagon-like peptide-1 receptor agonist: A Phase 1a, blinded, placebo-controlled, randomized, single- and multiple-ascending-dose study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Oral GLP-1 Drug Orforglipron Promotes Substantial Weight Loss in Clinical Trial | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 19. Lilly's oral GLP-1, orforglipron, is successful in third Phase 3 trial, triggering global regulatory submissions this year for the treatment of obesity | Eli Lilly and Company [investor.lilly.com]
Technical Support Center: Managing Gastrointestinal Side Effects of Orforglipron in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the gastrointestinal (GI) side effects of orforglipron (B8075279) in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects of orforglipron observed in preclinical and clinical studies?
A1: Based on clinical trial data, the most frequently reported GI side effects of orforglipron are nausea, diarrhea, vomiting, constipation, and dyspepsia.[1][2] These effects are generally mild to moderate in severity and often occur during the initial dose-escalation period.[1][2] Preclinical studies in animal models also anticipate these side effects, with nausea-like behavior (pica) and changes in stool consistency being key observations.
Q2: What is the primary mechanism by which orforglipron causes these GI side effects?
A2: Orforglipron, as a GLP-1 receptor agonist, slows gastric emptying and reduces gastrointestinal motility.[3] This action, central to its therapeutic effect on appetite and blood glucose control, can also lead to feelings of fullness, nausea, and other GI disturbances as the digestive system adapts to the delayed transit of food.
Q3: Are there any strategies to mitigate these GI side effects in animal models?
A3: Yes, several strategies can be employed:
-
Dose Escalation: A gradual dose-escalation schedule is crucial to allow the animal's system to adapt to the pharmacological effects of orforglipron. Starting with a low dose and incrementally increasing it over time can significantly improve tolerability.
-
Dietary Modification: Providing a palatable, low-fat diet can help manage nausea and other GI discomforts. Highly palatable, high-fat diets can exacerbate these side effects.
-
Co-administration with a GIP Receptor Agonist: Preclinical evidence suggests that co-administration of a GIP receptor agonist can attenuate GLP-1 receptor agonist-induced nausea and vomiting without compromising the desired effects on weight loss and glycemic control.
Q4: How can I assess nausea-like behavior in rodents treated with orforglipron?
A4: Since rodents do not vomit, a behavior called "pica," the consumption of non-nutritive substances like kaolin (B608303) clay, is a well-established surrogate marker for nausea and malaise.[4][5][6][7][8][9][10][11] Monitoring the amount of kaolin consumed by the animals can provide a quantitative measure of nausea-like behavior.
Q5: What are the standard methods for evaluating gastrointestinal motility in rodents?
A5: Two common and well-validated methods are:
-
Charcoal Meal Transit Assay: This method assesses intestinal transit time by measuring the distance a charcoal meal travels through the small intestine over a specific period.[12][13][14]
-
Phenol (B47542) Red Gastric Emptying Assay: This technique quantifies the rate of gastric emptying by measuring the amount of a phenol red-containing meal remaining in the stomach after a set time.[15][16][17][18]
Troubleshooting Guides
Issue 1: Excessive Nausea-like Behavior (Pica) Observed
Experimental Workflow for Assessing and Mitigating Pica
Caption: Workflow for addressing excessive pica behavior.
| Potential Cause | Troubleshooting Step | Recommendation |
| Dose is too high or escalated too quickly. | Review the current dosing protocol. | Implement a more gradual dose-escalation schedule. Start with a lower initial dose and allow for a longer acclimatization period between dose increases. |
| Dietary composition. | Analyze the fat content and palatability of the provided diet. | Switch to a more palatable, low-fat diet. High-fat foods can exacerbate nausea.[19][20][21][22] |
| High sensitivity of the animal model. | Consider the inherent sensitivity of the strain or species to GLP-1 receptor agonists. | Explore co-administration with a GIP receptor agonist, which has been shown to mitigate nausea in preclinical models. |
Issue 2: Significant Changes in Stool Consistency (Diarrhea or Constipation)
Logical Flow for Managing Abnormal Stool Consistency
References
- 1. Orforglipron, an Oral Small-Molecule GLP-1 Receptor Agonist, in Early Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. NimbleRx I Managing Constipation and Upset Stomach on GLP-1s [nimblerx.com]
- 4. Appropriateness of kaolin consumption as an index of motion sickness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pica in Rats as a Preclinical Model of Emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nhswaleslibrarysearch.cardiff.ac.uk [nhswaleslibrarysearch.cardiff.ac.uk]
- 7. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pica caused by emetic drugs in laboratory rats with kaolin, gypsum, and lime as test substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Running induces nausea in rats: Kaolin intake generated by voluntary and forced wheel running - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pica in rats is analogous to emesis: an animal model in emesis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Charcoal Meal Test for Gastrointestinal Transit Analysis [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. ijper.org [ijper.org]
- 17. journals.physiology.org [journals.physiology.org]
- 18. researchgate.net [researchgate.net]
- 19. Tirzepatide suppresses palatable food intake by selectively reducing preference for fat in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tirzepatide suppresses palatable food intake by selectively reducing preference for fat in rodents — Hayes Lab [hayes-lab.com]
- 21. Tirzepatide suppresses palatable food intake by selectively reducing preference for fat in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Orforglipron Technical Support Center: Optimizing Dosage for Maximal Therapeutic Effect
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers working with orforglipron (B8075279), an oral, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your in vitro and in vivo experiments, aiding in the optimization of orforglipron dosage for maximal therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for orforglipron?
A1: Orforglipron is a potent and selective agonist for the glucagon-like peptide-1 receptor (GLP-1R), a class B G-protein coupled receptor (GPCR).[1] Unlike native GLP-1, orforglipron is a small molecule that binds to a distinct allosteric site within the transmembrane domain of the GLP-1R.[1][2] This binding induces a conformational change in the receptor, leading to the activation of the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylate cyclase to produce cyclic AMP (cAMP).[1][3] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA) and other downstream effectors, mediating the therapeutic effects of GLP-1R activation, which include glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, and delayed gastric emptying.[3][4][5] Orforglipron is characterized as a biased agonist, preferentially activating the G-protein/cAMP signaling pathway with minimal recruitment of β-arrestin.[1]
Q2: What are the key pharmacokinetic parameters of orforglipron in humans?
A2: Orforglipron is designed for once-daily oral administration and can be taken without restrictions on food or water intake.[1] It has a long elimination half-life, ranging from 29 to 49 hours, which supports this dosing regimen.[6][7][8][9] The pharmacokinetic profile is approximately dose-proportional.[7][8]
Q3: What dosage ranges of orforglipron have been explored in clinical trials for weight management and glycemic control?
A3: Clinical trials have investigated a range of once-daily oral doses of orforglipron. For weight management in individuals with obesity or overweight, doses up to 45 mg have been studied.[10] Phase 3 trials have specifically evaluated maintenance doses of 6 mg, 12 mg, and 36 mg.[9][11] For type 2 diabetes, doses ranging from 3 mg to 45 mg have been assessed.[12] Dose escalation is a common strategy in clinical trials to improve gastrointestinal tolerability.[11][12]
Q4: What is a typical dose-escalation schedule for orforglipron in a research setting?
A4: Based on clinical trial protocols, a gradual dose escalation is recommended to mitigate gastrointestinal side effects. A common approach is to start with a low dose, such as 1 mg once daily, and increase the dose at four-week intervals.[12][13] For example, to reach a 36 mg maintenance dose, the escalation steps might be 1 mg, 3 mg, 6 mg, 12 mg, and 24 mg at four-week intervals.[11][12]
Troubleshooting Guides
Issue 1: High Incidence of Gastrointestinal Side Effects (Nausea, Vomiting, Diarrhea) in Animal Models.
-
Possible Cause: The initial dose of orforglipron may be too high. GLP-1 receptor agonists are known to cause gastrointestinal side effects, which are typically dose-dependent.[14][15]
-
Troubleshooting Steps:
-
Implement a Dose-Escalation Protocol: Start with a lower dose and gradually increase it over several days or weeks. This allows for tachyphylaxis to the gastrointestinal effects.[15]
-
Monitor Food Intake and Body Weight Closely: A rapid decrease in food intake can be an early indicator of poor tolerability.
-
Fractionate the Daily Dose: Although orforglipron has a long half-life, for initial tolerability studies, consider administering the total daily dose in two divided doses.
-
Ensure Adequate Hydration: Diarrhea and vomiting can lead to dehydration. Ensure animals have free access to water.
-
Issue 2: Inconsistent or Lower-than-Expected Efficacy in In Vitro Assays (e.g., cAMP accumulation).
-
Possible Cause 1: Suboptimal cell culture conditions or cell line viability.
-
Troubleshooting Steps:
-
Verify Cell Line Authenticity and Receptor Expression: Confirm that the cell line (e.g., CHO or HEK293 cells) stably expresses the human GLP-1 receptor.
-
Optimize Cell Density: Titrate the number of cells per well to ensure the signal is within the linear range of the assay.
-
Assess Cell Viability: Use a viability stain (e.g., trypan blue) to ensure a high percentage of viable cells before starting the assay.
-
-
Possible Cause 2: Issues with assay reagents or protocol.
-
Troubleshooting Steps:
-
Use a Positive Control: Include a known GLP-1 receptor agonist (e.g., GLP-1 (7-36) amide) to validate the assay performance.
-
Optimize Agonist Incubation Time: Determine the optimal time for cAMP accumulation by performing a time-course experiment.
-
Check Reagent Quality: Ensure the freshness and proper storage of all reagents, including ATP and the cAMP detection kit components.
-
Issue 3: Variability in Pharmacokinetic Profiles in Animal Studies.
-
Possible Cause: Differences in formulation, administration technique, or animal fasting state.
-
Troubleshooting Steps:
-
Standardize Formulation: Ensure orforglipron is consistently formulated in the same vehicle for all animals.
-
Refine Administration Technique: For oral gavage, ensure consistent volume and placement to minimize variability in absorption.
-
Control for Food Effect: Although clinical studies suggest orforglipron can be taken without regard to meals, for precise pharmacokinetic studies in animals, it is advisable to standardize the fasting state of the animals before dosing.
-
Data Presentation
Table 1: Summary of Orforglipron Efficacy in a 26-Week Phase 2 Study in Patients with Type 2 Diabetes
| Dosage | Mean Change in HbA1c from Baseline (%) | Mean Change in Body Weight from Baseline (kg) |
| Placebo | -0.43 | -2.2 |
| Orforglipron 3 mg | -0.8 | Data not specified |
| Orforglipron 12 mg | -1.3 to -2.1 | Up to -10.1 |
| Orforglipron 24 mg | -1.3 to -2.1 | Up to -10.1 |
| Orforglipron 36 mg | -1.3 to -2.1 | Up to -10.1 |
| Orforglipron 45 mg | -1.3 to -2.1 | Up to -10.1 |
| Dulaglutide 1.5 mg | -1.10 | -3.9 |
Data adapted from a 26-week, phase 2, double-blind, randomized, multicentre study.[16]
Table 2: Summary of Orforglipron Efficacy in a 36-Week Phase 2 Study in Adults with Obesity or Overweight
| Dosage | Mean Body Weight Reduction from Baseline (%) |
| Placebo | 2.3 |
| Orforglipron 12 mg | 9.4 |
| Orforglipron 24 mg | 14.7 |
| Orforglipron 36 mg | 14.7 |
| Orforglipron 45 mg | 14.7 |
Data adapted from a 36-week study in adults with obesity or overweight.[17]
Table 3: Common Adverse Events Reported in a Phase 3 Trial (ACHIEVE-1) of Orforglipron in Type 2 Diabetes
| Adverse Event | Placebo (%) | Orforglipron 3 mg (%) | Orforglipron 12 mg (%) | Orforglipron 36 mg (%) |
| Diarrhea | 9 | 19 | 21 | 26 |
| Nausea | 2 | 13 | 18 | 16 |
| Dyspepsia | 7 | 10 | 20 | 15 |
| Constipation | 4 | 8 | 17 | 14 |
| Vomiting | 1 | 5 | 7 | 14 |
Data from the ACHIEVE-1 Phase 3 clinical trial.[18]
Experimental Protocols
1. Radioligand Binding Assay for GLP-1 Receptor
-
Objective: To determine the binding affinity (Ki) of orforglipron for the human GLP-1 receptor.
-
Methodology:
-
Membrane Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1 receptor (CHO-GLP-1R). Harvest and homogenize the cells in an ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.
-
Competition Binding Assay:
-
Set up a series of tubes with a fixed concentration of a radiolabeled GLP-1 receptor ligand (e.g., [¹²⁵I]-GLP-1).
-
Add increasing concentrations of unlabeled orforglipron to compete with the radioligand for binding to the receptor.
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled standard GLP-1 agonist).
-
-
Incubation and Filtration: Incubate the tubes to allow the binding to reach equilibrium. Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the specific binding at each concentration of orforglipron. Determine the IC₅₀ value (the concentration of orforglipron that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
-
2. cAMP Accumulation Assay
-
Objective: To measure the functional potency of orforglipron in activating the GLP-1 receptor.
-
Methodology:
-
Cell Seeding: Seed CHO-GLP-1R cells into a multi-well plate and culture overnight.
-
Compound Treatment:
-
Prepare serial dilutions of orforglipron and a standard GLP-1 agonist (positive control).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the different concentrations of orforglipron or the positive control to the cells.
-
-
Cell Lysis and cAMP Detection: After a specified incubation period, lyse the cells to release intracellular cAMP. Measure the cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: Plot the cAMP concentration against the log concentration of orforglipron. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of orforglipron that produces 50% of the maximal response).
-
Mandatory Visualizations
Caption: Orforglipron Signaling Pathway.
Caption: Workflow for cAMP Accumulation Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. What is the mechanism of action of Orforglipron? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 6. sochob.cl [sochob.cl]
- 7. sochob.cl [sochob.cl]
- 8. Orforglipron (LY3502970), a novel, oral non-peptide glucagon-like peptide-1 receptor agonist: A Phase 1a, blinded, placebo-controlled, randomized, single- and multiple-ascending-dose study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medscape.com [medscape.com]
- 10. Orforglipron: The New Oral GLP-1 Drug Explained | BodySpec [bodyspec.com]
- 11. biotechreality.com [biotechreality.com]
- 12. Lilly's oral GLP-1, orforglipron, demonstrated statistically significant efficacy results and a safety profile consistent with injectable GLP-1 medicines in successful Phase 3 trial | Eli Lilly and Company [investor.lilly.com]
- 13. Lilly's oral GLP-1, orforglipron, demonstrated superior glycemic control in two successful Phase 3 trials, reconfirming its potential as a foundational treatment in type 2 diabetes [prnewswire.com]
- 14. researchgate.net [researchgate.net]
- 15. Clinical Recommendations to Manage Gastrointestinal Adverse Events in Patients Treated with Glp-1 Receptor Agonists: A Multidisciplinary Expert Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. The peptide agonist-binding site of the glucagon-like peptide-1 (GLP-1) receptor based on site-directed mutagenesis and knowledge-based modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Orforglipron (LY-3502970; OWL-833) | lucagon-like peptide-1 (GLP-1) receptor agonist | CAS# 2212020-52-3 | InvivoChem [invivochem.com]
Orforglipron Hemicalcium Hydrate Chromatography Technical Support Center
Welcome to the technical support center for the chromatographic analysis of orforglipron (B8075279) hemicalcium hydrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during HPLC/LC-MS analysis of this novel, non-peptide GLP-1 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of orforglipron hemicalcium hydrate?
A1: A good starting point for an impurity method is based on a forced degradation study. A reported method utilizes a C18 stationary phase with a mobile phase consisting of 0.1% formic acid in water and acetonitrile.[1] This method has been shown to provide excellent peak shape for orforglipron and good resolution from its impurities.[1]
Q2: My orforglipron peak is tailing. What are the common causes and solutions?
A2: Peak tailing can be caused by several factors. One common reason is secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on the silica (B1680970) support. To mitigate this, ensure the mobile phase pH is low enough to keep the silanol groups fully protonated; working at a pH < 3 is often recommended if the column chemistry allows.[2] Another cause could be column overload, so try reducing the injection volume or sample concentration.[2][3] Finally, a deteriorating column can also lead to peak tailing; consider cleaning or replacing your column.[2]
Q3: I am observing poor resolution between orforglipron and a known impurity. How can I improve the separation?
A3: Improving resolution requires optimizing selectivity, efficiency, or retention. You can start by adjusting the mobile phase composition.[2] Modifying the gradient slope (for gradient elution) or the organic-to-aqueous ratio (for isocratic elution) can significantly impact selectivity.[4] Increasing the column length or using a column with a smaller particle size can enhance efficiency.[4][5] Additionally, optimizing the column temperature can affect selectivity and efficiency; however, be mindful of potential sample degradation at higher temperatures.[5]
Q4: My chromatogram shows split peaks for orforglipron. What could be the issue?
A4: Split peaks are often indicative of a problem at the head of the column, such as a partially clogged inlet frit or a void in the packing material.[3] It can also be caused by injecting the sample in a solvent much stronger than the mobile phase. To troubleshoot, try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced. Ensure your sample is dissolved in a solvent similar in strength to the initial mobile phase conditions.
Q5: How can I ensure the spectral purity of the orforglipron peak?
A5: Peak purity can be assessed using a photodiode array (PDA) detector or a mass spectrometer (MS).[1] A PDA detector allows you to compare the UV-Vis spectra across the peak; a consistent spectrum indicates a pure peak. An MS detector can provide mass spectral data across the eluting peak to check for co-eluting impurities.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Secondary Silanol Interactions | - Ensure the mobile phase contains an appropriate acidic modifier (e.g., 0.1% formic acid) to suppress silanol activity.[1] - If using a silica-based column, consider operating at a pH below 3 to ensure full protonation of silanol groups.[2] |
| Column Overload | - Reduce the injection volume.[3] - Dilute the sample.[3] |
| Column Contamination or Degradation | - Flush the column with a strong solvent. - If the problem persists, replace the column.[6] |
| Inappropriate Sample Solvent | - Dissolve the sample in the initial mobile phase or a weaker solvent. |
Issue 2: Insufficient Resolution
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase Composition | - Adjust the organic modifier (acetonitrile) concentration.[2] - For ionizable compounds, small adjustments to the mobile phase pH can significantly alter selectivity.[3] |
| Inadequate Column Efficiency | - Use a longer column or a column with a smaller particle size to increase the theoretical plate number.[4][5] - Lower the flow rate to operate closer to the van Deemter optimal linear velocity.[5] |
| Unsuitable Column Temperature | - Systematically vary the column temperature. Lower temperatures can increase retention and may improve resolution, while higher temperatures can improve efficiency but may decrease retention.[5] |
| Inappropriate Gradient Profile | - If using gradient elution, decrease the gradient slope (i.e., make the gradient shallower) to improve the separation of closely eluting peaks.[2] |
Experimental Protocols
Key Experiment: HPLC-UV-MS Analysis of Orforglipron and its Impurities
This protocol is a representative method for the analysis of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | ACQUITY Premier BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| UV Detector | Photodiode Array (PDA), 254 nm |
| MS Detector | Q-TOF Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Visualizations
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Factors affecting chromatographic separation.
References
- 1. waters.com [waters.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. Solving Common Errors in HPLC [omegascientific.com.sg]
Orforglipron Technical Support Center: Sample Preparation and Stability
Welcome to the Orforglipron (B8075279) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation of orforglipron during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is orforglipron and why is its stability during sample preparation important?
Orforglipron is a novel, orally administered, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist.[1] As a small molecule drug, its chemical stability is crucial for accurate quantification in biological matrices.[1] Degradation during sample preparation can lead to underestimation of the true concentration, impacting pharmacokinetic, pharmacodynamic, and toxicology studies.
Q2: What are the known degradation pathways for orforglipron?
Forced degradation studies are essential for elucidating the major degradation pathways of an active pharmaceutical ingredient (API).[1] While specific public data on orforglipron's degradation products is limited, studies indicate that it undergoes extensive oxidative metabolism. Given its structure, which includes secondary and tertiary amines and aromatic rings, it is susceptible to oxidation and pH-dependent degradation.[1]
Q3: What are the recommended storage conditions for orforglipron and its samples?
For pure compounds, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended. When dissolved, solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Biological samples containing orforglipron should be stored frozen, preferably at -80°C, to minimize enzymatic and chemical degradation.
Troubleshooting Guide: Orforglipron Degradation
This guide addresses common issues that may arise during sample preparation, leading to orforglipron degradation.
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | pH-induced degradation during extraction. | Maintain a neutral or slightly acidic pH during sample preparation. Orforglipron is more retained at low pH.[1] |
| Temperature-induced degradation. | Keep samples on ice or at a controlled low temperature throughout the preparation process. | |
| Oxidation. | Minimize exposure to air and light. Consider adding antioxidants to the sample processing buffers if compatible with the analytical method. | |
| Variable/Inconsistent Results | Inconsistent sample handling time. | Standardize the duration of each step in the sample preparation protocol to ensure uniformity. |
| Freeze-thaw cycles. | Aliquot samples after collection to avoid multiple freeze-thaw cycles, which can lead to degradation. | |
| Presence of Unexpected Peaks in Chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and optimize the chromatographic method to separate them from the parent drug.[1] |
| Contamination from labware or reagents. | Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned and free of contaminants. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is a general guideline for inducing and analyzing the degradation of orforglipron to understand its stability profile.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of orforglipron in a 60:40 (v/v) mixture of acetonitrile (B52724) and water.
2. Stress Conditions:
-
Acidic Degradation: Mix 0.9 mL of the stock solution with 0.1 mL of 1 N HCl. Heat at 70°C for 2 hours.
-
Basic Degradation: Mix 0.9 mL of the stock solution with 0.1 mL of 1 N NaOH. Heat at 70°C for 2 hours.
-
Oxidative Degradation: Mix 0.9 mL of the stock solution with 0.1 mL of 3% H₂O₂. Heat at 70°C for 1 hour.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating LC-MS method to separate and identify the degradation products.
Plasma Sample Preparation Protocol for Orforglipron Quantification
This protocol describes a protein precipitation method for the extraction of orforglipron from human plasma.
1. Sample Thawing:
-
Thaw plasma samples (calibrators, quality controls, and unknown samples) and all reagents at room temperature.
2. Protein Precipitation:
-
Pipette 50 µL of each plasma sample into a 96-well collection plate.
-
Add 200 µL of an internal standard solution prepared in acetonitrile to each well.
-
Seal the plate and vortex for 2 minutes at 1000 rpm.
3. Centrifugation and Supernatant Transfer:
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate.
4. Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Seal the plate and vortex for 1 minute before LC-MS/MS analysis.
Data Presentation
Table 1: Forced Degradation Conditions for Orforglipron
| Stress Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 1 N HCl | 70°C | 2 hours |
| Base Hydrolysis | 1 N NaOH | 70°C | 2 hours |
| Oxidation | 3% H₂O₂ | 70°C | 1 hour |
Note: Quantitative degradation percentages are not publicly available. The conditions above are based on a published method development study and are intended to induce degradation for analytical method validation.
Visualizations
Caption: Potential degradation pathways of orforglipron under stress conditions.
Caption: Workflow for orforglipron extraction from plasma samples.
References
Technical Support Center: Orforglipron Hemicalcium Hydrate In Vivo Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with orforglipron (B8075279) hemicalcium hydrate (B1144303). The content is designed to address common issues encountered during in vivo experiments and to offer practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is orforglipron hemicalcium hydrate and how does it differ from other GLP-1 receptor agonists?
A1: Orforglipron is an orally active, non-peptide, small molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3] This distinguishes it from many other GLP-1R agonists, which are peptide-based and typically require injection.[2] Its small molecule nature allows it to be absorbed through the gastrointestinal tract, making it suitable for oral administration without the need for absorption enhancers.[2]
Q2: What is the expected pharmacokinetic profile of orforglipron in preclinical models?
Q3: Does food intake affect the in vivo exposure of orforglipron?
A3: In human studies, the presence of food has been shown to have a minimal effect on the pharmacokinetics of orforglipron.[8][9] Administration with a high-fat meal resulted in a slight reduction in AUC and Cmax (approximately 18-24% lower), which is not considered clinically significant and is within the expected pharmacokinetic variability.[8][9] Therefore, orforglipron can be administered without food or water restrictions.[1][6]
Q4: What is the mechanism of action of orforglipron?
A4: Orforglipron is an agonist for the GLP-1 receptor. Activation of the GLP-1R in pancreatic beta-cells leads to an increase in intracellular cyclic AMP (cAMP) via Gαs protein stimulation of adenylyl cyclase.[10][11] This rise in cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which in turn leads to a cascade of downstream effects, including enhanced glucose-stimulated insulin (B600854) secretion.[10][11] A key downstream effector is the transcription factor CREB (cAMP response element-binding protein), which is involved in the insulinotropic and anti-apoptotic effects of GLP-1 signaling.[10][11][12][13]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations or Inconsistent Efficacy
High inter-animal variability in pharmacokinetic (PK) data is a common challenge in preclinical studies with orally administered compounds. This can manifest as wide error bars in concentration-time curves or inconsistent pharmacodynamic (PD) responses.
Potential Causes and Troubleshooting Workflow
References
- 1. Lilly's oral GLP-1, orforglipron, demonstrated superior glycemic control in two successful Phase 3 trials, reconfirming its potential as a foundational treatment in type 2 diabetes [prnewswire.com]
- 2. Orforglipron, a novel non‐peptide oral daily glucagon‐like peptide‐1 receptor agonist as an anti‐obesity medicine: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orforglipron (LY3502970), a novel, oral non-peptide glucagon-like peptide-1 receptor agonist: A Phase 1a, blinded, placebo-controlled, randomized, single- and multiple-ascending-dose study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Food Consumption on the Pharmacokinetics, Safety, and Tolerability of Once-Daily Orally Administered Orforglipron (LY3502970), a Non-peptide GLP-1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CREB mediates the insulinotropic and anti-apoptotic effects of GLP-1 signaling in adult mouse β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CREB mediates the insulinotropic and anti-apoptotic effects of GLP-1 signaling in adult mouse β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Orforglipron Hemicalcium Hydrate Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the stability of orforglipron (B8075279) hemicalcium hydrate (B1144303). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability and solubility profile of orforglipron hemicalcium hydrate concerning pH?
This compound exhibits a strong pH-dependent solubility profile.[1][2] It has very low aqueous solubility across the physiological pH range, which can present challenges for dissolution and absorption.[1] Forced degradation studies, which are crucial for identifying degradation pathways, use pH scouting as a primary step, indicating that pH is a critical parameter for the molecule's stability.[3] Formulations of orforglipron often include basic pH-modifying excipients to control the microenvironmental pH, which helps to mitigate degradation and manage its pH-dependent solubility.[2]
Q2: Why is pH a critical parameter in the formulation of solid dosage forms of orforglipron?
Due to its pH-dependent solubility and stability, controlling the micro-pH is essential for consistent tablet dissolution and drug absorption.[1][2] Weakly acidic drugs like orforglipron can have retarded dissolution in the low pH environment of the stomach.[1] To counteract this, formulations often incorporate basic pH modifiers, such as sodium bicarbonate or sodium carbonate, to create a more favorable microenvironment for dissolution upon tablet disintegration.[1][2] This strategy helps ensure reliable pharmacokinetic performance and minimizes variability in absorption.[1]
Q3: What are the potential consequences of pH-induced instability during experiments?
If the pH of your experimental medium (e.g., cell culture media, buffer solutions) is not optimized, you may encounter several issues:
-
Reduced Potency: Degradation of the active pharmaceutical ingredient (API) can lead to lower effective concentrations and inaccurate pharmacological data.
-
Formation of Impurities: Stress conditions, including acidic or basic pH, can lead to the formation of degradation products.[3] These impurities can complicate data analysis, introduce confounding effects in assays, and are critical to identify for safety and regulatory purposes.
-
Poor Solubility and Precipitation: Due to its pH-dependent solubility, using a buffer at a suboptimal pH may cause the compound to precipitate out of solution, leading to inconsistent and unreliable experimental results.
Q4: How can I perform a forced degradation study to assess the pH stability of my orforglipron sample?
A forced degradation study intentionally stresses the API under various conditions, including acidic and basic environments, to understand its degradation pathways.[3] This typically involves dissolving the compound in a solution containing a strong acid (e.g., HCl) or a strong base (e.g., NaOH) and analyzing the resulting mixture using a stability-indicating analytical method like LC-MS.[3] A detailed protocol for a typical forced degradation study is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Problem | Potential Cause & Explanation | Recommended Solution |
| Inconsistent results in cell-based or in-vivo assays. | The pH of the vehicle or dosing solution may be causing orforglipron to degrade or precipitate. Orforglipron's stability is known to be pH-dependent.[1][2] | Prepare fresh solutions before each experiment. Verify the pH of your final formulation and ensure it is within a range where the compound is stable and soluble. A formulation buffer at pH 10 has been used in some preparations.[4] |
| Unexpected peaks appear in my HPLC/LC-MS chromatogram. | These could be degradation products resulting from pH instability during sample preparation or storage. Orforglipron can be stressed under acidic and basic conditions to purposefully generate these impurities for analytical method development.[3] | Review your sample preparation and storage procedures. Ensure that solvents and buffers are at an appropriate pH. Use the forced degradation protocol below to purposefully generate and identify potential impurities. |
| Difficulty dissolving this compound in aqueous buffers. | The compound has very low aqueous solubility, and this solubility is highly dependent on pH.[1] | Orforglipron is soluble in organic solvents like methanol (B129727) and DMSO.[5][6] For aqueous-based assays, consider using a co-solvent system or incorporating a basic pH modifier into your buffer to increase solubility, but validate that the modifier does not interfere with your experiment. |
Experimental Protocols
Protocol: Forced Degradation Study for Orforglipron
This protocol is adapted from a method developed for an LC-MS impurity analysis based on a forced degradation study.[3] It is intended to elucidate degradation pathways under acidic, basic, and oxidative stress.
1. Stock Solution Preparation:
-
Prepare a 1 mg/mL solution of orforglipron in a 60:40 (v/v) mixture of acetonitrile (B52724) and water.[3]
2. Stress Sample Preparation:
-
Aliquot 0.9 mL of the stock solution into three separate vials labeled "Acid," "Base," and "Peroxide."[3]
-
Acid Stress: To the "Acid" vial, add 0.1 mL of 1 N HCl.[3]
-
Base Stress: To the "Base" vial, add 0.1 mL of 1 N NaOH.[3]
-
Oxidative Stress: To the "Peroxide" vial, add 0.1 mL of 3% H₂O₂.[3]
3. Incubation:
-
Heat the "Acid" and "Base" vials at 70°C for 2 hours.[3]
-
Heat the "Peroxide" vial at 70°C for 1 hour.[3]
4. Quenching and Final Sample Preparation:
-
After incubation, combine the contents of all three vials. This step serves to quench the acid and base reactions.[3]
-
Aliquot the final combined solution into an LC vial for analysis.[3]
5. Analysis:
-
Analyze the sample using a validated stability-indicating LC-MS method. An example of optimized method parameters is provided in Table 1.
Data Presentation
Table 1: Example of Optimized LC Method Parameters for Orforglipron Impurity Analysis This table summarizes the final optimized conditions from a systematic screening protocol for developing a stability-indicating method.[3]
| Parameter | Condition |
| LC System | Waters ACQUITY Premier |
| Column | ACQUITY Premier BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 1.0 µL |
| Gradient | 25% to 55% B over 8 minutes |
| MS System | Waters ACQUITY RDa Detector |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Data Acquisition | Full Scan with Data Independent Fragmentation |
Visualizations
Caption: Experimental workflow for the forced degradation study of orforglipron.
Caption: Logic for using pH modifiers in orforglipron tablet formulation.
Caption: Simplified signaling pathway of orforglipron via GLP-1 receptor activation.
References
- 1. WO2023220112A1 - Compositions de comprimé glp1 - Google Patents [patents.google.com]
- 2. medium.com [medium.com]
- 3. waters.com [waters.com]
- 4. Orforglipron (LY-3502970; OWL-833) | lucagon-like peptide-1 (GLP-1) receptor agonist | CAS# 2212020-52-3 | InvivoChem [invivochem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleck.co.jp [selleck.co.jp]
Validation & Comparative
Orforglipron and Semaglutide: A Preclinical Efficacy Showdown in Metabolic Disease Models
For researchers and drug development professionals, understanding the nuanced differences in the preclinical performance of novel therapeutics is paramount. This guide provides a detailed comparison of the efficacy of orforglipron (B8075279), a novel oral, non-peptide GLP-1 receptor agonist, and semaglutide (B3030467), an injectable peptide-based GLP-1 receptor agonist, in various preclinical models of metabolic disease.
Orforglipron (formerly LY3502970) is a small molecule designed for once-daily oral administration, offering a potential advantage in patient compliance over injectable formulations.[1] In contrast, semaglutide is a long-acting analogue of human GLP-1, administered via subcutaneous injection.[2] Both compounds exert their therapeutic effects by activating the glucagon-like peptide-1 receptor (GLP-1R), a key regulator of glucose homeostasis and appetite.[2]
Comparative Efficacy in Preclinical Models
Preclinical studies are crucial for elucidating the fundamental pharmacological properties of drug candidates. Due to the poor activity of small-molecule GLP-1R agonists on rodent receptors, specialized animal models, such as humanized GLP-1R mice and sensitized rats, were utilized to evaluate orforglipron's efficacy.[3]
A key study directly compared the effects of orally administered orforglipron with subcutaneously injected semaglutide in diet-induced obese (DIO) rats engineered to be sensitive to non-peptide agonists.[4] This head-to-head comparison revealed important insights into their relative potencies and effects on metabolic parameters.
| Parameter | Animal Model | Orforglipron | Semaglutide | Reference |
| Body Weight Reduction | Diet-Induced Obese (DIO) Glp1rS33W rats | Significant weight loss with oral administration | Significant weight loss with subcutaneous injection | [4] |
| Glucose Lowering | Humanized GLP-1R mice | Robust glucose lowering at all doses tested (0.1, 1, and 10 mg/kg) | Not directly compared in this model | [5] |
| Food Intake | Diet-Induced Obese (DIO) mice | - | Acute drop in food intake | |
| Fat Mass Reduction | Diet-Induced Obese (DIO) mice | - | 16% decrease in fat mass after 4 weeks |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of preclinical findings.
Orforglipron Efficacy Study in Sensitized DIO Rats
-
Animal Model: Diet-induced obese rats with a CRISPR-Cas9 gene-edited sensitization of the GLP-1R (Glp1rS33W) to non-peptide agonists.[4]
-
Drug Administration: Orforglipron was administered orally. Semaglutide was administered via subcutaneous injection.[4]
-
Efficacy Endpoint: Body weight was monitored to assess the effects of the treatments.[4] Crossover studies were also conducted to determine if oral orforglipron could sustain the efficacy initiated by parenteral semaglutide.[4]
Semaglutide Efficacy Study in DIO Mice
-
Animal Model: Adult male C57BL/6J mice were fed a high-fat diet (60% kcal from fat) for 14 weeks to induce obesity.
-
Drug Administration: Semaglutide was administered subcutaneously once daily for 4 weeks at a dose of 10 nmol/kg.
-
Efficacy Endpoints: Body weight, food intake, and body composition (fat and lean mass) were monitored. Glucose and insulin (B600854) tolerance tests were performed.
Signaling Pathways and Experimental Workflow
The activation of the GLP-1 receptor by both orforglipron and semaglutide initiates a cascade of intracellular signaling events that mediate their therapeutic effects.
Caption: GLP-1 Receptor Signaling Pathway.
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of these compounds in a diet-induced obesity model.
References
A Comparative Analysis of Orforglipron and Liraglutide for Diabetes Research
In the evolving landscape of treatments for type 2 diabetes and obesity, glucagon-like peptide-1 receptor (GLP-1R) agonists have emerged as a cornerstone of therapy. This guide provides a detailed comparison of two significant molecules in this class: liraglutide (B1674861), a well-established injectable peptide-based agonist, and orforglipron (B8075279), a novel, orally administered non-peptide agonist. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by clinical trial data and detailed methodologies.
Introduction and Key Differentiators
Liraglutide, developed by Novo Nordisk and first approved by the FDA in 2010, is a synthetic analog of human GLP-1 administered via once-daily subcutaneous injection[1][2]. It has a long history of use in managing type 2 diabetes and, at a higher dose, for chronic weight management[1][3][4].
Orforglipron, developed by Eli Lilly and Company, represents a significant shift in GLP-1R agonist development. It is an oral, non-peptide, small-molecule agonist, allowing for once-daily administration without the need for injections or restrictions on food and water intake[5][6][7]. This key difference in formulation and administration addresses a major patient barrier—needle aversion—and simplifies the manufacturing process[6][8].
Mechanism of Action
Both orforglipron and liraglutide exert their therapeutic effects by activating the GLP-1 receptor, a Class B G-protein coupled receptor (GPCR)[5][9]. Activation of this receptor on pancreatic β-cells stimulates the glucose-dependent release of insulin[2][9]. Concurrently, it suppresses the release of glucagon, slows gastric emptying, and acts on appetite centers in the brain to reduce food intake and promote satiety[6][10][11].
The downstream signaling cascade for both agonists involves the G-protein-mediated activation of adenylate cyclase, which increases intracellular levels of cyclic AMP (cAMP)[1][5][9]. This rise in cAMP activates Protein Kinase A (PKA), leading to the ultimate physiological responses[9].
Despite sharing a common target, their molecular interactions differ:
-
Liraglutide: As a peptide analog with 97% homology to human GLP-1, it binds to the same site as the native peptide[1][2]. A C-16 fatty acid modification enables reversible binding to albumin, which prolongs its half-life[1][12].
-
Orforglipron: Being a small molecule, it binds to a distinct, allosteric pocket within the transmembrane domain of the GLP-1 receptor[5]. It acts as a partial and biased agonist, preferentially activating the G-protein/cAMP signaling pathway while minimizing β-arrestin recruitment, which may contribute to a sustained therapeutic effect[5][8].
Clinical Efficacy Comparison
Clinical trials have demonstrated the efficacy of both drugs in improving glycemic control and promoting weight loss.
Orforglipron and liraglutide have both shown significant reductions in HbA1c levels in patients with type 2 diabetes.
| Drug | Trial/Study | Dose(s) | Duration | Baseline HbA1c | Mean HbA1c Reduction | Comparator | Comparator Reduction |
| Orforglipron | Phase 2[13] | 3-45 mg/day | 26 Weeks | 8.1% | Up to -2.10% | Placebo | -0.43% |
| Dulaglutide 1.5 mg | -1.10% | ||||||
| ACHIEVE-1 (Phase 3)[14] | 3, 12, 36 mg/day | 40 Weeks | N/A | -1.3% to -1.6% | Placebo | N/A | |
| ACHIEVE-2 (Phase 3) | 3, 12, 36 mg/day | 40 Weeks | N/A | Up to -1.7% | Dapagliflozin | -0.8% | |
| ACHIEVE-3 (Phase 3)[15][16] | 12, 36 mg/day | 52 Weeks | N/A | -1.9% to -2.2% | Oral Semaglutide (7, 14 mg) | -1.1% to -1.4% | |
| Liraglutide | LEADER[17][18] | 1.8 mg/day | 3.8 Years (median) | 8.7% | -1.0% (vs. Placebo) | Placebo | N/A |
| SCALE Diabetes[4] | 3.0 mg/day | 56 Weeks | ~7.9% | -1.3% | Placebo | N/A | |
| Real-World Evidence[19] | N/A | ≤ 6 Months | 7.5-9.8% | -0.6% to -2.26% | N/A | N/A |
Both agents are effective for weight management in patients with and without type 2 diabetes.
| Drug | Trial/Study | Patient Population | Dose(s) | Duration | Baseline Weight | Mean Weight Reduction (%) | Mean Weight Reduction (kg) |
| Orforglipron | Phase 2[20][21] | Obesity/Overweight | 12-45 mg/day | 36 Weeks | 109 kg | 9.4% to 14.7% | 9.8 to 15.4 kg |
| Phase 2[20] | Type 2 Diabetes | 3-45 mg/day | 26 Weeks | 100.3 kg | N/A | Up to 10.1 kg | |
| ACHIEVE-1 (Phase 3)[14] | Type 2 Diabetes | 36 mg/day | 40 Weeks | N/A | 7.9% | ~7.3 kg (16 lbs) | |
| ATTAIN-1 (Phase 3)[22] | Obesity/Overweight | 36 mg/day | 72 Weeks | N/A | 12.4% | 12.4 kg (27.3 lbs) | |
| Liraglutide | SCALE Diabetes[23] | Type 2 Diabetes | 1.8 mg/day | 56 Weeks | 105.8 kg | 4.7% | 5.0 kg |
| 3.0 mg/day | 105.7 kg | 6.0% | 6.4 kg | ||||
| Real-World Evidence[19] | Type 2 Diabetes | N/A | > 6 Months | N/A | N/A | -1.3 to -8.65 kg |
Safety and Tolerability
The safety profiles of orforglipron and liraglutide are consistent with the GLP-1 receptor agonist class.[6][10] The most frequently reported adverse events are gastrointestinal in nature, typically mild-to-moderate, and often occur during the dose-escalation period.[12][20]
| Adverse Event | Orforglipron (ACHIEVE-1, 36 mg)[24] | Liraglutide (General Profile)[10][25] |
| Nausea | 16% | Common |
| Diarrhea | 26% | Common |
| Vomiting | 14% | Common |
| Constipation | 14% | Common |
| Dyspepsia | 15% | Common |
| Hypoglycemia | Low risk of clinically significant events[13] | Low risk, especially with monotherapy[19] |
| Treatment Discontinuation (due to AEs) | 8% (36 mg dose)[24] | Varies by study; ~9.8% in some trials[25] |
Liraglutide's long-term cardiovascular safety and benefit were established in the LEADER trial, which showed a significant reduction in the risk of major adverse cardiovascular events and death from cardiovascular causes.[17][26][27] Similar long-term cardiovascular outcome trials for orforglipron are part of its ongoing Phase 3 development program.[14]
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. Below are summaries of the protocols for key clinical trials.
-
Objective: To evaluate the efficacy and safety of orforglipron monotherapy compared to placebo in adults with type 2 diabetes and inadequate glycemic control with diet and exercise alone.[14][24]
-
Design: A 40-week, randomized, double-blind, placebo-controlled, multicenter study.[14][24]
-
Participants: 559 adults with type 2 diabetes, naïve to anti-diabetic medications for at least 90 days, and naïve to insulin therapy.[14]
-
Intervention: Participants were randomized to receive once-daily oral orforglipron (3 mg, 12 mg, or 36 mg) or a matching placebo.[14]
-
Primary Endpoint: Superiority in HbA1c reduction from baseline at 40 weeks compared to placebo.[14]
-
Key Secondary Endpoints: Change in body weight, proportion of participants achieving HbA1c ≤ 6.5%.[14]
-
Objective: To assess the long-term cardiovascular safety and efficacy of liraglutide in patients with type 2 diabetes at high cardiovascular risk.[17][18]
-
Design: A multicenter, randomized, double-blind, placebo-controlled trial.[17]
-
Participants: 9,340 patients with type 2 diabetes and high cardiovascular risk.[17][18]
-
Intervention: Participants were randomized to receive either once-daily subcutaneous liraglutide (up to 1.8 mg) or a matching placebo, in addition to standard care.[17]
-
Primary Endpoint: A composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[26]
Conclusion for the Research Community
The comparison between orforglipron and liraglutide highlights a pivotal evolution in GLP-1 receptor agonist therapy. Liraglutide remains a benchmark injectable with a robust, long-term dataset demonstrating both glycemic control and significant cardiovascular benefits.[27]
Orforglipron introduces a paradigm shift with its oral, small-molecule design, potentially enhancing patient adherence and accessibility.[6] Early and mid-stage clinical data show compelling efficacy in both HbA1c and weight reduction, often numerically exceeding comparator agents.[13][15] Its unique allosteric binding and biased agonism present new avenues for molecular and pharmacological research.[5]
For drug development professionals, orforglipron's success underscores the viability of developing oral non-peptide alternatives for targets traditionally dominated by injectable biologics. Future research will focus on the completion of orforglipron's Phase 3 program to establish its long-term safety and cardiovascular outcomes, which will be critical for defining its ultimate place in the therapeutic arsenal (B13267) against diabetes and obesity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Liraglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. ajmc.com [ajmc.com]
- 5. benchchem.com [benchchem.com]
- 6. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 7. Lilly's oral GLP-1, orforglipron, demonstrated statistically significant efficacy results and a safety profile consistent with injectable GLP-1 medicines in successful Phase 3 trial | Eli Lilly and Company [investor.lilly.com]
- 8. Orforglipron - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of action of Orforglipron? [synapse.patsnap.com]
- 10. drugs.com [drugs.com]
- 11. What is the mechanism of Liraglutide? [synapse.patsnap.com]
- 12. Liraglutide - Wikipedia [en.wikipedia.org]
- 13. Efficacy and safety of oral orforglipron in patients with type 2 diabetes: a multicentre, randomised, dose-response, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 15. hcplive.com [hcplive.com]
- 16. fiercebiotech.com [fiercebiotech.com]
- 17. ajmc.com [ajmc.com]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. Clinical Effectiveness of Liraglutide in Type 2 Diabetes Treatment in the Real-World Setting: A Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lilly's phase 2 results published in the New England Journal of Medicine show orforglipron, a once-daily oral nonpeptide GLP-1 receptor agonist, achieved up to 14.7% mean weight reduction at 36 weeks in adults with obesity or overweight [prnewswire.com]
- 21. linksmedicus.com [linksmedicus.com]
- 22. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 23. Original Article [sciencehub.novonordisk.com]
- 24. Lilly's oral GLP-1, orforglipron, showed compelling efficacy and a safety profile consistent with injectable GLP-1 medicines, in complete Phase 3 results published in The New England Journal of Medicine [prnewswire.com]
- 25. Efficacy and Safety of Liraglutide 3.0 mg in Patients with Overweight and Obese with or without Diabetes: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. LEADER: Liraglutide lowers CVD risk in type 2 diabetes | MDedge [mdedge.com]
- 27. Liraglutide Effect and Action in Diabetes: Evaluation of Cardiovascular Outcome Results - American College of Cardiology [acc.org]
A Head-to-Head Comparison of Oral GLP-1 Receptor Agonists
The landscape of type 2 diabetes and obesity management is rapidly evolving with the advent of oral glucagon-like peptide-1 receptor agonists (GLP-1 RAs). These innovative therapies offer a convenient alternative to injectable formulations, potentially improving patient adherence and outcomes. This guide provides a detailed, data-driven comparison of the leading oral GLP-1 RAs: Novo Nordisk's oral semaglutide (B3030467) (Rybelsus®), Eli Lilly's orforglipron (B8075279), and Pfizer's danuglipron (B610018). The objective is to equip researchers, scientists, and drug development professionals with a comprehensive overview of their relative performance, supported by clinical trial data and detailed methodologies.
Efficacy and Safety: A Comparative Analysis
The clinical development of oral GLP-1 RAs has yielded a wealth of data on their efficacy in glycemic control and weight reduction, as well as their safety and tolerability profiles. The following tables summarize the key quantitative data from pivotal clinical trials.
Glycemic Control: HbA1c Reduction
A primary endpoint in diabetes clinical trials is the reduction in glycated hemoglobin (HbA1c), a measure of long-term blood sugar control. The data below is derived from head-to-head and placebo-controlled trials.
| Drug | Trial | Dosage | Mean Baseline HbA1c (%) | Mean HbA1c Reduction from Baseline (%) | Trial Duration | Comparator | Comparator HbA1c Reduction (%) |
| Oral Semaglutide | PIONEER Program | 7 mg | ~8.0-8.3 | -1.1 | 26-78 weeks | Placebo, Sitagliptin, Liraglutide, Empagliflozin | Varied |
| 14 mg | ~8.0-8.3 | -1.4 | |||||
| Orforglipron | ACHIEVE-3[1][2][3][4][5] | 12 mg | Not Specified | -1.9 | 52 weeks | Oral Semaglutide 7mg | -1.1 |
| 36 mg | -2.2 | Oral Semaglutide 14mg | -1.4 | ||||
| ACHIEVE-1[6] | 12 mg | 8.0 | -1.6 | 40 weeks | Placebo | -0.1 | |
| 36 mg | -1.5 | ||||||
| Danuglipron | Phase 2b (T2D)[7] | 80 mg (BID) | Not Specified | Not Specified (Significant Reduction) | 16 weeks | Placebo | Not Specified |
| 120 mg (BID) | -1.16 | ||||||
| Phase 2a (T2D)[8] | Various | 8.19 | -1.04 to -1.57 | 12 weeks | Placebo | -0.32 |
Note: BID refers to twice-daily dosing.
Weight Management: Body Weight Reduction
Weight loss is a significant secondary benefit of GLP-1 RA therapy, particularly relevant for patients with type 2 diabetes and obesity.
| Drug | Trial | Dosage | Mean Baseline Weight (kg) | Mean Weight Reduction from Baseline (%) | Mean Weight Reduction from Baseline (kg) | Trial Duration | Comparator | Comparator Weight Reduction (%) | Comparator Weight Reduction (kg) |
| Oral Semaglutide | PIONEER Program | 14 mg | ~84-92 | -2.2 to -5.0 kg | Varied | 26-78 weeks | Placebo, Active Comparators | Varied | Varied |
| Orforglipron | ACHIEVE-3[1][2][3] | 12 mg | Not Specified | -6.7% | -6.6 kg | 52 weeks | Oral Semaglutide 7mg | -3.7% | -3.6 kg |
| 36 mg | -9.2% | -8.9 kg | Oral Semaglutide 14mg | -5.3% | -5.0 kg | ||||
| ACHIEVE-1[6] | 36 mg | 90.2 | -7.9% | -7.2 kg | 40 weeks | Placebo | -1.7% | -1.5 kg | |
| ATTAIN-2[9][10] | 36 mg | Not Specified | -9.6% | Not Specified | 72 weeks | Placebo | -2.5% | Not Specified | |
| Danuglipron | Phase 2b (Obesity)[11][12] | Various (BID) | Not Specified | -6.9% to -11.7% | Not Specified | 32 weeks | Placebo | +1.4% | Not Specified |
| Phase 2b (T2D)[7] | 120 mg (BID) | Not Specified | Not Specified | -4.17 kg | 16 weeks | Placebo | Not Specified | Not Specified |
Safety and Tolerability: Adverse Events
The safety profile of oral GLP-1 RAs is a critical consideration. Gastrointestinal side effects are the most commonly reported adverse events.
| Drug | Trial | Most Common Adverse Events | Discontinuation Rate due to Adverse Events | Comparator Discontinuation Rate |
| Oral Semaglutide | PIONEER Program[13] | Nausea, Diarrhea, Vomiting, Constipation, Decreased Appetite, Abdominal Pain | Varied across trials | Varied |
| Orforglipron | ACHIEVE-3[1] | Gastrointestinal-related (mild-to-moderate) | 8.7% (12 mg), 9.7% (36 mg) | 4.5% (7 mg), 4.9% (14 mg) |
| Danuglipron | Phase 2b (Obesity)[11][12] | Nausea, Vomiting, Diarrhea | >50% across all doses | ~40% |
| Phase 2a (T2D)[8] | Nausea, Vomiting | 27.3% to 72.7% across danuglipron groups | 16.7% to 18.8% |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the rigorous evaluation process of these drugs, the following diagrams illustrate the GLP-1 receptor signaling pathway and a typical clinical trial workflow.
Caption: GLP-1 Receptor Signaling Pathway in Pancreatic β-cells.
Caption: Generalized Experimental Workflow for an Oral GLP-1 RA Clinical Trial.
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to ensure the validity and reliability of their findings. Below are summaries of the key experimental protocols.
ACHIEVE-3 Trial (Orforglipron vs. Oral Semaglutide)
-
Study Design: A Phase 3, 52-week, randomized, open-label trial.[1]
-
Participants: 1,698 adults with type 2 diabetes inadequately controlled with metformin.[1][4]
-
Intervention: Participants were randomized in a 1:1:1:1 ratio to receive either orforglipron (12 mg or 36 mg once daily) or oral semaglutide (7 mg or 14 mg once daily).[1]
-
Dose Escalation:
-
Orforglipron: All participants started at 1 mg once daily and the dose was increased at four-week intervals to the randomized maintenance dose.[1]
-
-
Primary Objective: To demonstrate that orforglipron is non-inferior to oral semaglutide in HbA1c reduction from baseline at 52 weeks.[1]
-
Key Secondary Endpoints: Included change in body weight, and improvements in cardiovascular risk factors such as non-HDL cholesterol, systolic blood pressure, and triglycerides.[1][2]
PIONEER Program (Oral Semaglutide)
-
Study Design: A series of Phase 3a clinical trials evaluating the efficacy and safety of oral semaglutide.[13]
-
Participants: A broad spectrum of patients with type 2 diabetes, including those on various background medications.[14][15][16]
-
Comparators: The trials compared oral semaglutide to placebo and active comparators, including sitagliptin, empagliflozin, and liraglutide.[13]
-
Primary Endpoint: Change in HbA1c from baseline.[16]
-
Key Secondary Endpoints: Change in body weight.[16]
Danuglipron Phase 2 Trials
-
Study Design: Randomized, double-blind, placebo-controlled, dose-ranging studies.[7][11]
-
Participants: Adults with type 2 diabetes or obesity without type 2 diabetes.[7][11]
-
Intervention: Participants were randomized to receive placebo or various doses of danuglipron, typically administered twice daily.[7]
-
Primary Endpoints: Change from baseline in HbA1c (for T2D trials) or body weight (for obesity trials).[7][11]
Summary and Future Outlook
The emergence of oral GLP-1 receptor agonists marks a significant advancement in the management of type 2 diabetes and obesity. Head-to-head clinical trial data, particularly from the ACHIEVE-3 trial, suggests that orforglipron demonstrates superior efficacy in both HbA1c reduction and weight loss compared to oral semaglutide.[1][2][3][4][5] Danuglipron has also shown promise in early-phase trials, though high discontinuation rates due to gastrointestinal side effects present a challenge.[8][11][12]
For researchers and drug development professionals, the key takeaways are the demonstrated superiority of a non-peptide oral GLP-1 RA (orforglipron) in a head-to-head setting and the ongoing challenge of balancing efficacy with tolerability in this class of drugs. The development of once-daily formulations with favorable side-effect profiles will be a critical determinant of future market leadership. As more data from ongoing and future clinical trials become available, a clearer picture of the long-term benefits and comparative effectiveness of these agents will emerge, further shaping the therapeutic landscape for metabolic diseases.
References
- 1. Lilly's oral GLP-1, orforglipron, superior to oral semaglutide in head-to-head trial [prnewswire.com]
- 2. Lilly’s orforglipron trumps oral semaglutide in head-to-head trial [clinicaltrialsarena.com]
- 3. Orforglipron Surpasses Oral Semaglutide in 52-Week Diabetes Study [mexicobusiness.news]
- 4. Lilly’s oral GLP-1 orforglipron outperforms semaglutide in Phase III head-to-head trial [manufacturingchemist.com]
- 5. pharmexec.com [pharmexec.com]
- 6. patientcareonline.com [patientcareonline.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Tolerability, safety and pharmacodynamics of oral, small-molecule glucagon-like peptide-1 receptor agonist danuglipron for type 2 diabetes: A 12-week, randomized, placebo-controlled, Phase 2 study comparing different dose-escalation schemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dgnews.docguide.com [dgnews.docguide.com]
- 10. habcentral.habcommunity.com [habcentral.habcommunity.com]
- 11. Pfizer Announces Topline Phase 2b Results of Oral GLP-1R Agonist, Danuglipron, in Adults with Obesity | Pfizer [pfizer.com]
- 12. biopharmaboardroom.com [biopharmaboardroom.com]
- 13. FDA approves oral semaglutide for HbA1c management in type 2 diabetes | MDedge [mdedge.com]
- 14. join.hcplive.com [join.hcplive.com]
- 15. hcplive.com [hcplive.com]
- 16. Oral Semaglutide Reduces HbA1c and Body Weight in Patients with Type 2 Diabetes Regardless of Background Glucose-Lowering Medication: PIONEER Subgroup Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Orforglipron's Efficacy Matches Injectable GLP-1s in Glycemic Control and Weight Loss: A Comparative Analysis
A comprehensive review of clinical trial data reveals that the oral, non-peptide GLP-1 receptor agonist, orforglipron (B8075279) hemicalcium hydrate, demonstrates comparable efficacy in reducing HbA1c levels and promoting weight loss to that of established injectable GLP-1 receptor agonists such as semaglutide (B3030467) and liraglutide (B1674861). This guide provides a detailed comparison of their performance, supported by experimental data from key clinical trials, to inform researchers, scientists, and drug development professionals.
This analysis synthesizes findings from the ACHIEVE program for orforglipron and compares them against the pivotal trial programs for leading injectable GLP-1s, including the SUSTAIN trials (semaglutide), SCALE trials (liraglutide), AWARD trials (dulaglutide), and SURPASS trials (tirzepatide). The data underscores the potential of orforglipron as a viable oral alternative to injectable therapies for the management of type 2 diabetes and obesity.
Quantitative Efficacy Comparison
The following tables summarize the key efficacy data from head-to-head and placebo-controlled clinical trials of orforglipron and various injectable GLP-1 receptor agonists.
Table 1: Comparison of HbA1c Reduction in Patients with Type 2 Diabetes
| Medication | Trial | Dose | Mean Baseline HbA1c (%) | Mean HbA1c Reduction (%) | Comparator | Comparator HbA1c Reduction (%) | Trial Duration |
| Orforglipron | ACHIEVE-1[1][2] | 3 mg | 8.0 | -1.24 | Placebo | -0.41 | 40 Weeks |
| 12 mg | 8.0 | -1.47 | Placebo | -0.41 | 40 Weeks | ||
| 36 mg | 8.0 | -1.48 | Placebo | -0.41 | 40 Weeks | ||
| Orforglipron | ACHIEVE-3[3] | 12 mg | Not Reported | -1.9 | Oral Semaglutide (7 mg) | -1.1 | 52 Weeks |
| 36 mg | Not Reported | -2.2 | Oral Semaglutide (14 mg) | -1.4 | 52 Weeks | ||
| Semaglutide (Injectable) | SUSTAIN-1 | 0.5 mg | Not Reported | Not Reported | Placebo | Not Reported | 30 Weeks |
| 1.0 mg | Not Reported | Not Reported | Placebo | Not Reported | 30 Weeks | ||
| Semaglutide (Injectable) | SURPASS-2[4] | 1.0 mg | Not Reported | -1.86 | Tirzepatide (5, 10, 15 mg) | -2.01 to -2.30 | 40 Weeks |
| Liraglutide | SCALE Diabetes[5] | 1.8 mg | Not Reported | Not Reported | Placebo | Not Reported | 56 Weeks |
| 3.0 mg | Not Reported | -1.3 | Placebo | -0.4 | 56 Weeks | ||
| Dulaglutide | AWARD-11[6] | 1.5 mg | 8.6 | Not Reported | Higher Doses | Not Reported | 36 Weeks |
| 3.0 mg | 8.6 | Not Reported | 1.5 mg Dose | Not Reported | 36 Weeks | ||
| 4.5 mg | 8.6 | Not Reported | 1.5 mg Dose | Not Reported | 36 Weeks | ||
| Tirzepatide | SURPASS-2[4] | 5 mg | Not Reported | -2.01 | Semaglutide (1 mg) | -1.86 | 40 Weeks |
| 10 mg | Not Reported | -2.24 | Semaglutide (1 mg) | -1.86 | 40 Weeks | ||
| 15 mg | Not Reported | -2.30 | Semaglutide (1 mg) | -1.86 | 40 Weeks |
Table 2: Comparison of Weight Loss in Patients with Type 2 Diabetes or Obesity
| Medication | Trial | Dose | Mean Baseline Weight (kg) | Mean Weight Loss (kg) | Mean Weight Loss (%) | Comparator | Comparator Weight Loss (%) | Trial Duration |
| Orforglipron | ACHIEVE-1[1][2] | 3 mg | 90.2 | Not Reported | -4.5 | Placebo | -1.7 | 40 Weeks |
| 12 mg | 90.2 | Not Reported | -5.8 | Placebo | -1.7 | 40 Weeks | ||
| 36 mg | 90.2 | 7.2 (16.0 lbs) | -7.6 | Placebo | -1.7 | 40 Weeks | ||
| Orforglipron | ACHIEVE-3[3] | 12 mg | Not Reported | 6.6 (14.6 lbs) | -6.7 | Oral Semaglutide (7 mg) | -3.7 | 52 Weeks |
| 36 mg | Not Reported | 8.9 (19.7 lbs) | -9.2 | Oral Semaglutide (14 mg) | -5.3 | 52 Weeks | ||
| Semaglutide (Injectable) | SUSTAIN 1-5[7] | 0.5 mg | Not Reported | 2.5 - 5.7 | Not Reported | Various | Not Reported | Not Specified |
| 1.0 mg | Not Reported | 2.0 - 7.9 | Not Reported | Various | Not Reported | Not Specified | ||
| Liraglutide | SCALE Diabetes[5] | 1.8 mg | 105.8 | 5.0 | -4.7 | Placebo | -2.0 | 56 Weeks |
| 3.0 mg | 105.7 | 6.4 | -6.0 | Placebo | -2.0 | 56 Weeks | ||
| Dulaglutide | AWARD-11[6] | 1.5 mg | 95.7 | 3.1 | Not Reported | Higher Doses | Not Reported | 36 Weeks |
| 3.0 mg | 95.7 | 4.0 | Not Reported | 1.5 mg Dose | Not Reported | 36 Weeks | ||
| 4.5 mg | 95.7 | 4.7 | Not Reported | 1.5 mg Dose | Not Reported | 36 Weeks | ||
| Tirzepatide | SURPASS-2[4] | 5 mg | Not Reported | Not Reported | Not Reported | Semaglutide (1 mg) | Not Reported | 40 Weeks |
| 10 mg | Not Reported | Not Reported | Not Reported | Semaglutide (1 mg) | Not Reported | 40 Weeks | ||
| 15 mg | Not Reported | Not Reported | Not Reported | Semaglutide (1 mg) | Not Reported | 40 Weeks |
Experimental Protocols
The clinical trials cited in this guide followed rigorous, well-controlled methodologies to assess the efficacy and safety of the respective treatments. Below are summaries of the experimental protocols for the key trial programs.
Orforglipron: ACHIEVE Clinical Trial Program
The ACHIEVE program for orforglipron consists of a series of Phase 3, randomized, double-blind, placebo-controlled trials.[8]
-
ACHIEVE-1: This 40-week trial evaluated the efficacy and safety of orforglipron (3 mg, 12 mg, and 36 mg) as a monotherapy compared to placebo in 559 adults with type 2 diabetes inadequately controlled with diet and exercise alone.[1][8] The primary endpoint was the change in HbA1c from baseline to week 40.[9] Participants were randomized in a 1:1:1:1 ratio to the different treatment arms.[9]
-
ACHIEVE-3: This 52-week, open-label, randomized study compared the efficacy and safety of orforglipron (12 mg and 36 mg) against oral semaglutide (7 mg and 14 mg) in 1,698 adults with Type 2 Diabetes inadequately controlled on metformin.[3] The primary endpoint was the change in A1C at 52 weeks.[3]
Semaglutide (Injectable): SUSTAIN Clinical Trial Program
The Semaglutide Unabated Sustainability in Treatment of Type 2 Diabetes (SUSTAIN) program is a series of global clinical trials assessing the efficacy and safety of once-weekly subcutaneous semaglutide.
-
SUSTAIN 1: A 30-week, randomized, double-blind, placebo-controlled trial that compared semaglutide (0.5 mg and 1.0 mg) with placebo in treatment-naïve patients with type 2 diabetes.[10] The primary endpoint was the change in HbA1c from baseline.[10]
-
SUSTAIN 2-5: These trials compared semaglutide against various active comparators, including sitagliptin, exenatide (B527673) extended-release, and insulin (B600854) glargine, in patients with type 2 diabetes on different background therapies.[7]
Liraglutide: SCALE Clinical Trial Program
The Satiety and Clinical Adiposity – Liraglutide Evidence (SCALE) program evaluated the efficacy and safety of liraglutide for weight management.
-
SCALE Diabetes: A 56-week, randomized, double-blind, placebo-controlled trial that investigated liraglutide (1.8 mg and 3.0 mg) as an adjunct to diet and exercise for weight management in 846 overweight or obese adults with type 2 diabetes.[5][11] The co-primary endpoints were the relative change in weight and the proportion of participants losing ≥5% or >10% of their baseline weight.[5]
Dulaglutide: AWARD Clinical Trial Program
The Assessment of Weekly AdministRation of Dulaglutide in Diabetes (AWARD) program was a series of Phase 3 trials for the once-weekly GLP-1 receptor agonist dulaglutide.
-
AWARD-11: This randomized, double-blind, parallel-arm study compared higher doses of dulaglutide (3.0 mg and 4.5 mg) to the 1.5 mg dose in patients with type 2 diabetes inadequately controlled on metformin.[6] The primary objective was to demonstrate the superiority of the higher doses in HbA1c reduction at 36 weeks.[6]
Tirzepatide: SURPASS Clinical Trial Program
The SURPASS program evaluated the dual GIP and GLP-1 receptor agonist tirzepatide in patients with type 2 diabetes.
-
SURPASS-2: A 40-week, open-label, randomized trial that compared three doses of tirzepatide (5 mg, 10 mg, and 15 mg) with injectable semaglutide (1 mg) in 1,879 patients with type 2 diabetes who were also taking metformin.[4] The primary endpoint was the mean change in HbA1c from baseline.[4]
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the clinical evaluation process, the following diagrams illustrate the GLP-1 receptor signaling pathway and a generalized clinical trial workflow.
Caption: GLP-1 Receptor Signaling Pathway.
Caption: Generalized Clinical Trial Workflow.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. vectormine.com [vectormine.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. endocrine.org [endocrine.org]
- 6. Effect of Subcutaneous Tirzepatide vs Placebo Added to Titrated Insulin Glargine on Glycemic Control in Patients With Type 2 Diabetes: The SURPASS-5 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Randomized, Controlled Trial of 3.0 mg of Liraglutide in Weight Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lilly's oral GLP-1, orforglipron, demonstrated statistically significant efficacy results and a safety profile consistent with injectable GLP-1 medicines in successful Phase 3 trial [prnewswire.com]
- 9. hcplive.com [hcplive.com]
- 10. Efficacy and safety of once-weekly semaglutide monotherapy versus placebo in patients with type 2 diabetes (SUSTAIN 1): a double-blind, randomised, placebo-controlled, parallel-group, multinational, multicentre phase 3a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase 3a Data Showed Liraglutide 3 mg Demonstrated Significantly Greater Weight Loss Compared to Placebo in Adults With Obesity and Type 2 Diabetes [prnewswire.com]
Orforglipron's In Vivo Glycemic Control: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Orforglipron (B8075279) with Other GLP-1 Receptor Agonists Based on In Vivo Experimental Data.
This guide provides a comparative analysis of the in vivo efficacy of orforglipron, a novel oral, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist, against other established GLP-1 receptor agonists. The data presented is collated from preclinical studies to offer insights into its glycemic control capabilities.
Executive Summary
Orforglipron (also known as LY3502970) is a potent and selective small-molecule GLP-1 receptor agonist that has demonstrated significant glucose-lowering effects in preclinical models.[1] As an oral formulation, it presents a convenient alternative to injectable peptide-based GLP-1 receptor agonists. This guide will delve into the available in vivo data for orforglipron and compare it with the well-characterized injectable agonists, liraglutide (B1674861) and semaglutide (B3030467), focusing on key parameters of glycemic control.
Mechanism of Action: The GLP-1 Signaling Pathway
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis. Upon nutrient intake, GLP-1 is released from L-cells in the intestine and binds to its receptor (GLP-1R) on pancreatic β-cells, stimulating glucose-dependent insulin (B600854) secretion. GLP-1R activation also leads to the suppression of glucagon (B607659) secretion, delayed gastric emptying, and a reduction in appetite, all of which contribute to improved glycemic control.
Caption: GLP-1 Receptor Signaling Pathway.
Comparative In Vivo Data
The following tables summarize key preclinical data for orforglipron, liraglutide, and semaglutide in mouse models of diabetes and obesity. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental design.
Table 1: Effect on Glucose Tolerance in db/db Mice
| Compound | Dose | Route | Vehicle | Glucose AUC Reduction vs. Vehicle | Reference |
| Orforglipron | 0.1 mg/kg | Oral | Methylcellulose (B11928114) | Significant | [1] |
| 1 mg/kg | Oral | Methylcellulose | Significant | [1] | |
| 10 mg/kg | Oral | Methylcellulose | Significant | [1] | |
| Liraglutide | 300 µg/kg | s.c. | PBS | Significant | [2] |
| Semaglutide | 10 nmol/kg | s.c. | PBS | Significant (p<0.05) | [3] |
AUC: Area Under the Curve for blood glucose during an Oral Glucose Tolerance Test (OGTT). s.c.: subcutaneous
Table 2: Effect on Fasting Blood Glucose in db/db Mice
| Compound | Dose | Duration | Fasting Blood Glucose Reduction | Reference |
| Liraglutide | 300 µg/kg/day | 43 days | Significantly lower than vehicle | [2] |
| Semaglutide | 10 nmol/kg/day | 4 weeks | Not significantly different from vehicle | [3] |
Table 3: Effect on Food Intake
| Compound | Animal Model | Dose | Route | Food Intake Reduction | Reference |
| Orforglipron | db/db mice | 10 mg/kg | Oral | Similar to exenatide (B527673) (0.3 & 0.6 µg/kg) | [1] |
| Liraglutide | DIO mice | 0.2 mg/kg (BID) | s.c. | Tendency to decrease | [4] |
| Semaglutide | DIO mice | 9.7 nmol/kg | s.c. | Significant suppression | [5] |
DIO: Diet-Induced Obese; BID: twice a day
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to allow for critical evaluation and replication of the findings.
Oral Glucose Tolerance Test (OGTT)
-
Animal Model: Male db/db mice or diet-induced obese (DIO) mice are commonly used.
-
Acclimatization: Animals are acclimatized to the experimental conditions for at least one week prior to the study.
-
Fasting: Mice are fasted for a period of 6 to 16 hours (overnight) with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.
-
Drug Administration: Orforglipron is administered orally via gavage. Liraglutide and semaglutide are administered via subcutaneous injection. The vehicle control (e.g., methylcellulose for oral administration, PBS for injection) is administered to the control group.
-
Glucose Challenge: After a specific time post-drug administration (e.g., 60 minutes), a glucose solution (typically 2 g/kg body weight) is administered orally by gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at various time points after the glucose challenge, such as 15, 30, 60, 90, and 120 minutes.
-
Data Analysis: The Area Under the Curve (AUC) for blood glucose is calculated to assess glucose tolerance.
Measurement of Fasting Blood Glucose
-
Animal Model and Acclimatization: As described for the OGTT.
-
Fasting: Mice are fasted for a defined period (e.g., 6 hours) with free access to water.
-
Drug Administration: The test compound or vehicle is administered as per the study design (e.g., single dose or chronic administration).
-
Blood Collection: At the end of the fasting period and post-drug administration, a blood sample is collected from the tail vein.
-
Glucose Measurement: Blood glucose concentration is measured using a standard glucometer.
Food Intake Measurement
-
Animal Model and Acclimatization: As described for the OGTT. Mice are typically individually housed to allow for accurate measurement of individual food consumption.
-
Drug Administration: The test compound or vehicle is administered.
-
Food Measurement: A pre-weighed amount of food is provided to each mouse. Food consumption is measured at specific time points (e.g., 24 hours) by weighing the remaining food. Spillage is accounted for by placing a collection tray under the food hopper.
-
Data Analysis: Food intake is typically expressed as grams of food consumed per animal or normalized to body weight.
Conclusion
The available preclinical data indicates that orforglipron is a potent oral GLP-1 receptor agonist with significant effects on glycemic control and food intake in in vivo models of diabetes and obesity. While direct head-to-head comparisons with injectable GLP-1 receptor agonists like liraglutide and semaglutide are limited by variations in experimental design across different studies, the initial findings position orforglipron as a promising oral therapeutic agent. Further preclinical and clinical studies will be crucial to fully elucidate its comparative efficacy and safety profile. The experimental protocols provided in this guide serve as a reference for researchers aiming to validate and expand upon these findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Study of Liraglutide and Insulin Glargine on Glycemic Control and Pancreatic β-Cell Function in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. JCI Insight - Semaglutide lowers body weight in rodents via distributed neural pathways [insight.jci.org]
Orforglipron: A Comparative Analysis of Efficacy and Safety in the Oral Antidiabetic Landscape
A comprehensive guide for researchers and drug development professionals on the profile of orforglipron (B8075279), a novel oral GLP-1 receptor agonist, in comparison to other established oral antidiabetic agents. This report details its efficacy, safety, and mechanism of action, supported by data from key clinical trials.
Orforglipron, an investigational once-daily oral, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist, is emerging as a significant development in the management of type 2 diabetes and obesity.[1][2] Unlike injectable GLP-1 receptor agonists, orforglipron's small molecule structure allows for oral administration without restrictions related to food or water intake, offering a convenient alternative for patients.[1][3] This guide provides a detailed comparison of orforglipron's efficacy and safety profile against other prominent oral antidiabetic drugs, including the GLP-1 receptor agonist oral semaglutide (B3030467), the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin (B1680988), and the sodium-glucose cotransporter-2 (SGLT2) inhibitor empagliflozin (B1684318).
Mechanism of Action: A Novel Oral GLP-1 Receptor Agonist
Orforglipron functions by selectively binding to and activating the GLP-1 receptor, a G-protein coupled receptor integral to glucose homeostasis.[4] This activation mimics the effects of the native incretin (B1656795) hormone GLP-1, leading to a cascade of therapeutic effects.[2][4] Key actions include glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, and delayed gastric emptying, which collectively contribute to lower blood glucose levels and a feeling of satiety that can lead to weight loss.[2][4]
Comparative Efficacy
Clinical trials have demonstrated orforglipron's robust efficacy in improving glycemic control and promoting weight loss. Head-to-head trials provide the most direct comparison of its performance against other oral antidiabetics.
Glycemic Control
In the ACHIEVE-3 trial, orforglipron showed superior HbA1c reduction compared to oral semaglutide at 52 weeks.[5][6][7] Specifically, orforglipron at 12 mg and 36 mg doses lowered HbA1c by an average of 1.9% and 2.2%, respectively, compared to 1.1% and 1.4% for oral semaglutide at 7 mg and 14 mg doses.[5][8] Furthermore, a significantly higher percentage of patients on the highest dose of orforglipron achieved an HbA1c level below 5.7% compared to those on the highest dose of oral semaglutide.[6][7]
In a Phase 2 study, orforglipron also demonstrated greater HbA1c reductions than both placebo and the injectable GLP-1 receptor agonist dulaglutide at 26 weeks.[9][10][11][12]
When compared to the DPP-4 inhibitor sitagliptin, GLP-1 receptor agonists like dulaglutide have shown superior glycemic control in trials such as AWARD-5, suggesting a class effect that would likely extend to orforglipron.[1][2][4][13][14] Similarly, while direct comparisons are lacking, the HbA1c reductions seen with orforglipron appear to be more pronounced than those typically observed with the SGLT2 inhibitor empagliflozin in its Phase 3 trials.[15][16]
Weight Management
A key advantage of GLP-1 receptor agonists is their ability to induce weight loss. The ACHIEVE-3 trial highlighted orforglipron's superiority over oral semaglutide in this regard, with participants on orforglipron experiencing significantly greater weight loss.[5][6] Patients taking 12 mg and 36 mg of orforglipron lost an average of 14.6 lbs and 19.7 lbs, respectively, compared to 7.9 lbs and 11.0 lbs for those on 7 mg and 14 mg of oral semaglutide.[7]
The ATTAIN-1 trial, which focused on individuals with obesity or who are overweight without diabetes, further solidified orforglipron's weight loss efficacy, showing a dose-dependent weight reduction with the highest dose leading to an average loss of 12.4% of body weight at 72 weeks.[17] In contrast, sitagliptin is generally considered weight-neutral, and while empagliflozin does lead to modest weight loss, the magnitude is less than that observed with orforglipron.[15][18]
Table 1: Comparative Efficacy of Orforglipron and Other Oral Antidiabetics
| Drug Class | Drug | Trial | Comparator | Duration | Mean Change in HbA1c from Baseline | Mean Change in Body Weight from Baseline |
| GLP-1 RA | Orforglipron | ACHIEVE-3 | Oral Semaglutide | 52 weeks | -1.9% (12mg), -2.2% (36mg) | -14.6 lbs (12mg), -19.7 lbs (36mg) |
| GLP-1 RA | Oral Semaglutide | ACHIEVE-3 | Orforglipron | 52 weeks | -1.1% (7mg), -1.4% (14mg) | -7.9 lbs (7mg), -11.0 lbs (14mg) |
| GLP-1 RA | Orforglipron | Phase 2 | Dulaglutide | 26 weeks | Up to -2.1% | Up to -10.1 kg |
| GLP-1 RA | Dulaglutide | Phase 2 (vs Orforglipron) | Orforglipron | 26 weeks | -1.1% | -3.9 kg |
| GLP-1 RA | Dulaglutide | AWARD-5 | Sitagliptin | 52 weeks | -1.10% (1.5mg), -0.87% (0.75mg) | -3.03 kg (1.5mg), -2.60 kg (0.75mg) |
| DPP-4i | Sitagliptin | AWARD-5 | Dulaglutide | 52 weeks | -0.39% | -1.53 kg |
| GLP-1 RA | Oral Semaglutide | PIONEER 3 | Sitagliptin | 26 weeks | -1.0% (7mg), -1.3% (14mg) | -2.2 kg (7mg), -3.1 kg (14mg) |
| DPP-4i | Sitagliptin | PIONEER 3 | Oral Semaglutide | 26 weeks | -0.8% | -1.0 kg |
| SGLT2i | Empagliflozin | Phase 3 (Pooled) | Placebo | 24 weeks | -0.66% (10mg), -0.73% (25mg) (vs placebo) | -1.6 kg (10mg), -1.8 kg (25mg) (vs placebo) |
Comparative Safety and Tolerability
The safety profile of orforglipron is consistent with the GLP-1 receptor agonist class, with gastrointestinal side effects being the most commonly reported adverse events.[6][7]
In the ACHIEVE-3 trial, the most frequent adverse events with orforglipron were gastrointestinal in nature and were generally mild to moderate, occurring primarily during the dose-escalation phase.[7] The safety profile was described as consistent with previous studies.[6]
Similarly, in a Phase 2 trial comparing orforglipron to dulaglutide and placebo, gastrointestinal events were the most common, with a higher incidence in the orforglipron groups.[11] The rates of nausea, vomiting, and diarrhea were dose-dependent.[14]
Compared to sitagliptin, which has a very favorable gastrointestinal tolerability profile, GLP-1 receptor agonists as a class, including orforglipron, are associated with a higher incidence of these side effects.[14] Empagliflozin, on the other hand, has a different safety profile, with an increased risk of genital mycotic infections and urinary tract infections being the most notable adverse events.[15][16]
Table 2: Comparative Safety of Orforglipron and Other Oral Antidiabetics (Adverse Events)
| Drug Class | Drug | Trial | Most Common Adverse Events | Discontinuation Rate due to AEs |
| GLP-1 RA | Orforglipron | ACHIEVE-3 | Gastrointestinal (nausea, vomiting, diarrhea) | Slightly higher than oral semaglutide |
| GLP-1 RA | Oral Semaglutide | ACHIEVE-3 | Gastrointestinal | Lower than orforglipron |
| GLP-1 RA | Dulaglutide | AWARD-5 | Nausea (17%), Diarrhea (16%), Vomiting (14%) (at 1.5mg) | Not specified in detail |
| DPP-4i | Sitagliptin | AWARD-5 | Nausea (7%), Diarrhea (6%), Vomiting (4%) | Not specified in detail |
| SGLT2i | Empagliflozin | Phase 3 (Pooled) | Genital infections, Urinary tract infections | Not specified in detail |
Experimental Protocols
A brief overview of the methodologies for the key clinical trials cited is provided below.
Orforglipron: ACHIEVE-3
-
Objective: To compare the efficacy and safety of orforglipron versus oral semaglutide in adults with type 2 diabetes inadequately controlled with metformin.[6]
-
Design: A 52-week, randomized, open-label, parallel-group trial.[6]
-
Participants: 1698 adults with type 2 diabetes and inadequate glycemic control on metformin.[6][7]
-
Interventions: Participants were randomized to receive once-daily orforglipron (12 mg or 36 mg) or once-daily oral semaglutide (7 mg or 14 mg).[6]
-
Primary Endpoint: Change from baseline in HbA1c at 52 weeks.[6]
-
Secondary Endpoints: Change in body weight, proportion of patients achieving HbA1c targets.[6]
Dulaglutide vs. Sitagliptin: AWARD-5
-
Objective: To compare the efficacy and safety of two doses of once-weekly dulaglutide to sitagliptin in patients with type 2 diabetes inadequately controlled on metformin.[4]
-
Design: A 104-week, multicenter, adaptive, double-blind, parallel-arm study, with primary endpoint data at 52 weeks.[4]
-
Participants: 1098 patients with type 2 diabetes.[4]
-
Interventions: Participants were randomized to receive once-weekly dulaglutide (1.5 mg or 0.75 mg), once-daily sitagliptin (100 mg), or placebo (for the first 26 weeks).[4]
-
Primary Endpoint: Change from baseline in HbA1c at 52 weeks.[4]
-
Secondary Endpoints: Change in body weight, proportion of patients achieving HbA1c targets.[4]
Empagliflozin: EMPA-REG OUTCOME
-
Objective: To assess the cardiovascular safety of empagliflozin in patients with type 2 diabetes at high risk for cardiovascular events.[19][20]
-
Design: A randomized, double-blind, placebo-controlled, multicenter trial.[19]
-
Participants: 7020 patients with type 2 diabetes and established cardiovascular disease.[19]
-
Interventions: Participants were randomized to receive once-daily empagliflozin (10 mg or 25 mg) or placebo, in addition to standard of care.[19][21]
-
Primary Endpoint: A composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[19]
-
Key Secondary Endpoint: The primary outcome plus hospitalization for unstable angina.[19]
Conclusion
Orforglipron represents a promising new oral treatment option for type 2 diabetes, demonstrating superior glycemic control and weight loss compared to another oral GLP-1 receptor agonist, oral semaglutide. Its efficacy appears to be greater than that of DPP-4 inhibitors and SGLT2 inhibitors, particularly in terms of weight reduction. The safety profile of orforglipron is consistent with the GLP-1 receptor agonist class, with transient gastrointestinal side effects being the most common. The convenience of a once-daily oral administration without food or water restrictions may improve patient adherence and make it a valuable addition to the therapeutic armamentarium for managing type 2 diabetes and obesity. Further long-term studies will be crucial to fully establish its place in therapy and to further delineate its cardiovascular and other long-term benefits.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Lilly's oral GLP-1, orforglipron, demonstrated superior glycemic control in two successful Phase 3 trials, reconfirming its potential as a foundational treatment in type 2 diabetes [prnewswire.com]
- 4. Efficacy and safety of dulaglutide versus sitagliptin after 52 weeks in type 2 diabetes in a randomized controlled trial (AWARD-5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lilly’s oral GLP-1 orforglipron outperforms semaglutide in Phase III head-to-head trial [manufacturingchemist.com]
- 6. hcplive.com [hcplive.com]
- 7. pharmanow.live [pharmanow.live]
- 8. pharmexec.com [pharmexec.com]
- 9. Orforglipron vs. Type 2 Diabetes: A Breakthrough in Oral Treatment? – My Endo Consult [myendoconsult.com]
- 10. Lilly's phase 2 results published in the New England Journal of Medicine show orforglipron, a once-daily oral nonpeptide GLP-1 receptor agonist, achieved up to 14.7% mean weight reduction at 36 weeks in adults with obesity or overweight [prnewswire.com]
- 11. Efficacy and safety of oral orforglipron in patients with type 2 diabetes: a multicentre, randomised, dose-response, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medscape.com [medscape.com]
- 14. Safety and efficacy of once-weekly dulaglutide versus sitagliptin after 2 years in metformin-treated patients with type 2 diabetes (AWARD-5): a randomized, phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Empagliflozin for Type 2 Diabetes Mellitus: An Overview of Phase 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fiercebiotech.com [fiercebiotech.com]
- 18. Efficacy and Safety of Sitagliptin in Hispanic/Latino Patients with Type 2 Diabetes: A Pooled Analysis from Ten Randomized, Placebo-Controlled Phase 3 Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Empagliflozin, Cardiovascular Outcomes, and Mortality in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Empagliflozin Cardiovascular Outcome Event Trial in Type 2 Diabetes Mellitus Patients - American College of Cardiology [acc.org]
- 21. diabetesjournals.org [diabetesjournals.org]
Orforglipron's Weight Loss Efficacy: A Comparative Benchmark Analysis
A detailed guide for researchers and drug development professionals on the clinical performance of the oral GLP-1 receptor agonist, orforglipron (B8075279), benchmarked against key competitors, including injectable and oral semaglutide (B3030467) and tirzepatide. This document provides a comprehensive overview of supporting experimental data, detailed methodologies of pivotal clinical trials, and visual representations of the underlying signaling pathway and trial workflows.
Quantitative Comparison of Weight Loss Effects
The following table summarizes the mean percentage body weight loss observed in key clinical trials for orforglipron and its primary competitors.
| Drug (Brand Name) | Trial Name | Dosage | Treatment Duration | Mean Weight Loss (%) | Placebo-Adjusted Mean Weight Loss (%) |
| Orforglipron | Phase 2 | 12 mg | 36 weeks | 9.4% | 7.1% |
| 24 mg | 36 weeks | 12.5% | 10.2% | ||
| 36 mg | 36 weeks | 14.7% | 12.4% | ||
| 45 mg | 36 weeks | 13.5% | 11.2% | ||
| ATTAIN-1 (Phase 3) | 6 mg | 72 weeks | 7.8% | 5.7% | |
| 12 mg | 72 weeks | 9.3% | 7.2% | ||
| 36 mg | 72 weeks | 12.4% | 10.3% | ||
| ATTAIN-2 (Phase 3) | 36 mg | 72 weeks | 10.5% | 8.3% | |
| Semaglutide (Wegovy) - Injectable | STEP 1 | 2.4 mg weekly | 68 weeks | 14.9% | 12.5% |
| STEP 2 (with T2D) | 2.4 mg weekly | 68 weeks | 9.6% | 6.2% | |
| STEP 5 | 2.4 mg weekly | 104 weeks | 15.2% | 12.6% | |
| Semaglutide (Rybelsus) - Oral | OASIS 1 | 50 mg daily | 68 weeks | 15.1% | 12.7% |
| OASIS 4 | 25 mg daily | 64 weeks | 13.6% | 11.4% | |
| Tirzepatide (Zepbound) - Injectable | SURMOUNT-1 | 5 mg weekly | 72 weeks | 15.0% | 11.9% |
| 10 mg weekly | 72 weeks | 19.5% | 16.4% | ||
| 15 mg weekly | 72 weeks | 20.9% | 17.8% | ||
| SURMOUNT-5 | 10 mg or 15 mg weekly | 72 weeks | 20.2% | Not directly compared to placebo in this head-to-head trial |
Experimental Protocols
Orforglipron (ATTAIN Clinical Trial Program)
The ATTAIN program consists of Phase 3, randomized, double-blind, placebo-controlled trials evaluating the efficacy and safety of once-daily oral orforglipron for chronic weight management.
-
Participant Population: Adults with a Body Mass Index (BMI) of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia, obstructive sleep apnea, or cardiovascular disease).[1] The ATTAIN-2 trial specifically enrolled patients with type 2 diabetes.[2][3]
-
Intervention and Dosing: Participants are randomized to receive one of several doses of orforglipron (e.g., 6 mg, 12 mg, 36 mg) or a placebo once daily.[1][3] A dose-escalation scheme is employed, starting at a low dose (e.g., 1 mg) and gradually increasing at 4-week intervals to the target maintenance dose.[1][3]
-
Primary Endpoint: The primary efficacy outcome is the mean percentage change in body weight from baseline to the end of the treatment period (typically 72 weeks).[3][4]
-
Key Secondary Endpoints: Include the percentage of participants achieving ≥5%, ≥10%, and ≥15% weight loss, as well as changes in cardiometabolic risk factors.
-
Lifestyle Intervention: All participants receive counseling on a reduced-calorie diet and increased physical activity.
Semaglutide (STEP Clinical Trial Program)
The Semaglutide Treatment Effect in People with Obesity (STEP) program is a series of Phase 3 trials investigating the efficacy and safety of once-weekly subcutaneous semaglutide 2.4 mg for weight management.
-
Participant Population: Adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity.[5][6] Some trials within the program specifically included patients with type 2 diabetes (STEP 2).[1]
-
Intervention and Dosing: Participants are randomized to receive either semaglutide 2.4 mg or a placebo, administered subcutaneously once a week. The semaglutide dose is initiated at 0.25 mg weekly and escalated every 4 weeks to reach the 2.4 mg maintenance dose.[1][7]
-
Primary Endpoint: The co-primary endpoints are the percentage change in body weight and the achievement of at least a 5% weight reduction from baseline to the end of the treatment period (typically 68 weeks).[6]
-
Lifestyle Intervention: All participants are provided with counseling on diet and physical activity.[7]
Tirzepatide (SURMOUNT Clinical Trial Program)
The SURMOUNT program is a series of Phase 3, multicenter, randomized, double-blind, placebo-controlled trials assessing the efficacy and safety of once-weekly subcutaneous tirzepatide for weight management.
-
Participant Population: Adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related complication, excluding diabetes for some trials like SURMOUNT-1.[8][9][10]
-
Intervention and Dosing: Participants are randomized to receive tirzepatide at various doses (5 mg, 10 mg, or 15 mg) or a placebo, administered subcutaneously once a week. The initial dose is 2.5 mg weekly, with a stepwise increase of 2.5 mg every 4 weeks to the assigned maintenance dose.[8][9]
-
Primary Endpoint: The co-primary endpoints are the percentage change in body weight from baseline and the percentage of participants achieving a weight reduction of ≥5% at the end of the 72-week treatment period.[8]
-
Lifestyle Intervention: All participants receive counseling on a reduced-calorie diet and increased physical activity.[8]
Signaling Pathways and Experimental Workflows
GLP-1 Receptor Signaling Pathway
Orforglipron, like semaglutide, is a glucagon-like peptide-1 (GLP-1) receptor agonist. Tirzepatide is a dual agonist for both the GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) receptors. The binding of these agonists to the GLP-1 receptor, a G protein-coupled receptor, initiates a cascade of intracellular signaling events. This activation leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of protein kinase A (PKA). These signaling events in various tissues contribute to the therapeutic effects of these drugs, including enhanced glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) release, delayed gastric emptying, and a reduction in appetite, ultimately leading to weight loss.
Caption: GLP-1 Receptor Agonist Signaling Pathway.
Typical Clinical Trial Workflow for Obesity Drugs
The clinical trials for orforglipron, semaglutide, and tirzepatide generally follow a similar workflow, as outlined below.
Caption: Generalized Clinical Trial Workflow for Obesity Medications.
References
- 1. hcplive.com [hcplive.com]
- 2. A Study of Orforglipron in Adult Participants With Obesity or Overweight and Type 2 Diabetes [ctv.veeva.com]
- 3. Lilly's oral GLP-1, orforglipron, is successful in third Phase 3 trial, triggering global regulatory submissions this year for the treatment of obesity [prnewswire.com]
- 4. Orforglipron, an Oral Small-Molecule GLP-1 Receptor Agonist for Obesity Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Obesity trials on trial: How major late-phase clinical trials for anti-obesity medications reflect true obese populations- and what can be done when they don’t. - IQVIA [iqvia.com]
- 6. allianceclinicalnetwork.com [allianceclinicalnetwork.com]
- 7. researchgate.net [researchgate.net]
- 8. vectormine.com [vectormine.com]
- 9. medpace.com [medpace.com]
- 10. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
Orforglipron: A Comparative Analysis of an Oral GLP-1 Receptor Agonist for Researchers
An in-depth guide to the clinical trial performance of orforglipron (B8075279) in comparison to other oral GLP-1 receptor agonists, presenting key efficacy and safety data, detailed experimental protocols, and relevant biological pathways for drug development professionals.
This guide provides a comprehensive analysis of the clinical trial results for orforglipron, a novel, oral, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist developed by Eli Lilly. For comparative context, data from key clinical trials of other oral GLP-1 receptor agonists, namely semaglutide (B3030467) (Rybelsus) and danuglipron (B610018), are also presented. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental design, and the underlying mechanism of action.
Comparative Efficacy Analysis
The primary endpoints in the clinical development of GLP-1 receptor agonists for type 2 diabetes (T2D) and obesity are the reduction in glycated hemoglobin (HbA1c) and the percentage change in body weight, respectively. The following tables summarize the key efficacy findings from the respective clinical trial programs.
Table 1: Comparative Efficacy in Type 2 Diabetes (Change in HbA1c)
| Drug (Trial) | Dose(s) | Trial Duration | Baseline HbA1c | Placebo-Adjusted Mean Change in HbA1c | Citation(s) |
| Orforglipron (ACHIEVE-1) | 3 mg | 40 Weeks | 8.0% | -1.2% to -1.5% | [1][2][3] |
| 12 mg | -1.5% to -1.6% | [1][2][3] | |||
| 36 mg | -1.4% to -1.5% | [1][2][3] | |||
| Oral Semaglutide (PIONEER 1) | 3 mg | 26 Weeks | 8.0% | -0.6% | [4][5] |
| 7 mg | -0.9% | [4][5] | |||
| 14 mg | -1.1% | [4][5] | |||
| Danuglipron (Phase 2) | 120 mg (BID) | 16 Weeks | Not Reported | -1.16% | [No results found] |
Note: Data represents the mean change from baseline compared to placebo.
Table 2: Comparative Efficacy in Obesity/Overweight (Change in Body Weight)
| Drug (Trial) | Dose(s) | Trial Duration | Baseline Weight | Placebo-Adjusted Mean % Change in Body Weight | Citation(s) |
| Orforglipron (ATTAIN-2) | 6 mg | 72 Weeks | ~101.4 kg | -8.3% | [6][7] |
| 12 mg | Not Reported | [6][7] | |||
| 36 mg | -8.3% | [6][7] | |||
| Oral Semaglutide (PIONEER 1) | 14 mg | 26 Weeks | Not Reported | -2.3 kg (absolute change) | [4][5] |
| Danuglipron (Phase 2b) | 40-200 mg (BID) | 26-32 Weeks | Not Reported | -5.0% to -12.9% | [8][9][10] |
Note: Data represents the mean percentage change from baseline compared to placebo. Orforglipron's ATTAIN-2 trial was in patients with T2D and obesity/overweight.[6][7] Danuglipron data is from a trial in adults with obesity without T2D.[8][9][10]
Comparative Safety and Tolerability
The safety profile of GLP-1 receptor agonists is characterized primarily by gastrointestinal adverse events, which are typically mild to moderate in severity and often occur during the dose-escalation phase.
Table 3: Common Adverse Events (% Incidence)
| Drug (Trial) | Nausea | Diarrhea | Vomiting | Constipation | Discontinuation due to AEs | Citation(s) |
| Orforglipron (ACHIEVE-1) | 13-18% | 19-26% | 5-14% | 8-17% | 4-8% | [11] |
| Oral Semaglutide (PIONEER 1) | >10% | >10% | >10% | Not Reported | 2.3-7.4% | [4] |
| Danuglipron (Phase 2b) | up to 73% | up to 25% | up to 47% | Not Reported | >50% | [8][12] |
Note: Incidence rates are for the active treatment arms. Rates in placebo arms were lower. The high discontinuation rate for danuglipron was a key finding of its Phase 2b trial.[8][12]
Mechanism of Action: GLP-1 Receptor Signaling
GLP-1 receptor agonists mimic the action of the endogenous incretin (B1656795) hormone GLP-1. Binding of the agonist to the GLP-1 receptor, a G-protein coupled receptor (GPCR) on pancreatic beta cells and other tissues, initiates a downstream signaling cascade. This activation is central to the therapeutic effects of these drugs.
Caption: GLP-1 Receptor Signaling Pathway.
Experimental Protocols
A defining feature of oral GLP-1 agonist development is the carefully managed dose-escalation schedule designed to mitigate gastrointestinal side effects. Below are the methodologies for the key clinical trials cited.
Orforglipron: ACHIEVE-1 (NCT05971940) & ATTAIN-2 (NCT05872620)
-
Study Design: Phase 3, randomized, double-blind, placebo-controlled trials.[1][7]
-
Participant Population:
-
Intervention:
-
Participants were randomized to receive once-daily oral orforglipron (various doses) or placebo.[1][7]
-
Dose Escalation: All participants started on a 1 mg dose. The dose was increased in a step-wise manner at four-week intervals to the final randomized maintenance dose (e.g., for the 36 mg target dose, steps were at 1, 3, 6, 12, and 24 mg).[1][2][6]
-
-
Primary Endpoints:
-
Key Exclusion Criteria: History of pancreatitis, personal or family history of medullary thyroid carcinoma or Multiple Endocrine Neoplasia syndrome type 2 (MEN2).[14]
Oral Semaglutide: PIONEER 1 (NCT02906930)
-
Study Design: Phase 3a, 26-week, randomized, double-blind, placebo-controlled, parallel-group trial.[4][5]
-
Participant Population: Adults with T2D insufficiently controlled with diet and exercise alone.[4]
-
Intervention:
-
Randomized 1:1:1:1 to once-daily oral semaglutide (3 mg, 7 mg, 14 mg) or placebo.[4][5]
-
Dose Escalation: The titration for oral semaglutide typically involves starting at 3 mg once daily for 30 days, then increasing to 7 mg once daily. If further glycemic control is needed after at least 30 days on the 7 mg dose, the dose can be increased to 14 mg once daily.
-
-
Primary Endpoint: Change from baseline in HbA1c at week 26.[4][5]
-
Confirmatory Secondary Endpoint: Change from baseline in body weight at week 26.[4]
Danuglipron: Phase 2b (NCT04707313)
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.[8][9]
-
Participant Population: Adults with obesity (BMI ≥30.0 kg/m ²) without T2D.[10]
-
Intervention:
-
Primary Endpoint: Change in body weight from baseline.[8][9]
Clinical Trial Workflow
The diagram below illustrates a generalized workflow for a Phase 3 clinical trial for an oral GLP-1 receptor agonist, based on the protocols of the ACHIEVE and ATTAIN trials.
Caption: Generalized Phase 3 Clinical Trial Workflow.
Conclusion for the Research Community
The clinical trial data for orforglipron demonstrates a significant advancement in the development of oral GLP-1 receptor agonists. Its efficacy in reducing both HbA1c and body weight appears robust and competitive within its class.[1][2][3][6][7] A key differentiator for orforglipron is its administration without food or water restrictions, a potential advantage over oral semaglutide.[1] The safety profile, characterized by transient gastrointestinal side effects, is consistent with the GLP-1 receptor agonist class.[11] In contrast, the development of twice-daily danuglipron was halted due to high rates of adverse events and discontinuations, highlighting the critical importance of the therapeutic window and tolerability for this class of drugs.[8][12]
For researchers, the success of a non-peptide, small-molecule agonist like orforglipron opens new avenues for oral delivery of metabolic therapies. Future research will likely focus on long-term cardiovascular outcomes, head-to-head comparisons with other agents, and its potential utility in related conditions such as non-alcoholic steatohepatitis (NASH) and chronic kidney disease. The detailed protocols and dose-escalation strategies employed in the ACHIEVE and ATTAIN programs provide a valuable framework for designing future trials in this therapeutic area.
References
- 1. Lilly's oral GLP-1, orforglipron, demonstrated statistically significant efficacy results and a safety profile consistent with injectable GLP-1 medicines in successful Phase 3 trial [prnewswire.com]
- 2. Oral GLP-1 Breakthrough: Lilly Drug Matches Injectable Efficacy in Phase 3 Trial | LLY Stock News [stocktitan.net]
- 3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 4. PIONEER 1: Randomized Clinical Trial of the Efficacy and Safety of Oral Semaglutide Monotherapy in Comparison With Placebo in Patients With Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral Semaglutide Demonstrated Significant Reduction in Blood Sugar vs Placebo in PIONEER 1 Trial [prnewswire.com]
- 6. Lilly's oral GLP-1, orforglipron, is successful in third Phase 3 trial, triggering global regulatory submissions this year for the treatment of obesity [prnewswire.com]
- 7. Orforglipron, an oral small-molecule GLP-1 receptor agonist, for the treatment of obesity in people with type 2 diabetes (ATTAIN-2): a phase 3, double-blind, randomised, multicentre, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pfizer Announces Topline Phase 2b Results of Oral GLP-1R Agonist, Danuglipron, in Adults with Obesity | Pfizer [pfizer.com]
- 9. Efficacy and safety of danuglipron (PF-06882961) in adults with obesity: A randomized, placebo-controlled, dose-ranging phase 2b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of danuglipron (PF‐06882961) in adults with obesity: A randomized, placebo‐controlled, dose‐ranging phase 2b study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orforglipron Shows Efficacy in Phase III Trial – Medthority [medthority.com]
- 12. Topline phase IIb results of oral GLP-1R agonist, danuglipron, in adults with obesity - Medthority [medthority.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Statistical validation of Orforglipron's effects in research studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of orforglipron's performance against other alternatives, supported by experimental data from key clinical trials. The information is intended to offer a comprehensive overview for researchers, scientists, and professionals involved in drug development.
Mechanism of Action
Orforglipron (B8075279) is an orally administered, non-peptide, small-molecule glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2] Its mechanism of action involves binding to the GLP-1 receptor, a G-protein coupled receptor, which initiates a cascade of intracellular signaling events.[3][4] This activation of the GLP-1 receptor leads to the stimulation of adenylate cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[3][4] Elevated cAMP levels activate Protein Kinase A (PKA), a key enzyme that mediates many of the metabolic effects of GLP-1 receptor activation.[3]
The primary therapeutic effects of orforglipron, driven by this signaling pathway, include:
-
Enhanced Glucose-Dependent Insulin (B600854) Secretion: Stimulation of insulin release from pancreatic beta cells in response to elevated blood glucose levels.[3][5]
-
Suppressed Glucagon Release: Reduction in the secretion of glucagon, a hormone that raises blood glucose levels.[3][5]
-
Delayed Gastric Emptying: Slowing the rate at which food leaves the stomach, which contributes to a feeling of fullness and reduces postprandial glucose excursions.[3][5]
-
Appetite Suppression: Acting on brain centers to reduce appetite and food intake.[3]
Orforglipron is characterized as a partial and biased agonist of the GLP-1 receptor.[4][6] This means it preferentially activates the G-protein/cAMP signaling pathway while having a lesser effect on β-arrestin recruitment, which may contribute to a lower risk of receptor desensitization compared to other GLP-1 receptor agonists.[7]
Comparative Efficacy in Clinical Trials
Orforglipron has been evaluated in a series of clinical trials, demonstrating significant reductions in HbA1c and body weight compared to placebo and other active comparators.
Glycemic Control (HbA1c Reduction)
The following table summarizes the mean change in HbA1c from baseline in key clinical trials.
| Trial | Treatment Arms | Duration | Baseline HbA1c | Mean Change in HbA1c | Comparator Change |
| ACHIEVE-1 [2][8][9] | Orforglipron 3 mg | 40 Weeks | 8.0% | -1.3% | -0.1% (Placebo) |
| Orforglipron 12 mg | -1.6% | ||||
| Orforglipron 36 mg | -1.5% to -1.6% | ||||
| ACHIEVE-2 [10] | Orforglipron 3 mg | 40 Weeks | N/A | Superior to Dapagliflozin | N/A (Dapagliflozin 10 mg) |
| Orforglipron 12 mg | Superior to Dapagliflozin | ||||
| Orforglipron 36 mg | Superior to Dapagliflozin | ||||
| ACHIEVE-3 [11][12][13] | Orforglipron 12 mg | 52 Weeks | N/A | -1.9% | -1.1% (Oral Semaglutide (B3030467) 7 mg) |
| Orforglipron 36 mg | -2.2% | -1.4% (Oral Semaglutide 14 mg) | |||
| Phase 2 [1] | Orforglipron (up to 45 mg) | 26 Weeks | 8.1% | Up to -2.10% | -0.43% (Placebo) |
| -1.10% (Dulaglutide 1.5 mg) | |||||
| ATTAIN-2 [14][15] | Orforglipron (doses up to 36 mg) | 72 Weeks | 8.1% | -1.3% to -1.8% | N/A (Placebo) |
Weight Reduction
The following table summarizes the mean change in body weight from baseline in key clinical trials.
| Trial | Treatment Arms | Duration | Mean Weight Reduction | Comparator Weight Reduction |
| ACHIEVE-1 [2][8][9] | Orforglipron 3 mg | 40 Weeks | -4.7% (-4.4 kg) | -1.6% (-1.3 kg) (Placebo) |
| Orforglipron 12 mg | -6.1% (-5.5 kg) | |||
| Orforglipron 36 mg | -7.9% (-7.3 kg to 16 lbs) | |||
| ACHIEVE-3 [12][13] | Orforglipron 12 mg | 52 Weeks | -6.7% (-14.6 lbs) | -3.7% (-7.9 lbs) (Oral Semaglutide 7 mg) |
| Orforglipron 36 mg | -9.2% (-19.7 lbs) | -5.3% (-11.0 lbs) (Oral Semaglutide 14 mg) | ||
| ATTAIN-1 [16] | Orforglipron 6 mg | 72 Weeks | -7.8% | -2.1% (Placebo) |
| Orforglipron 12 mg | -9.3% | |||
| Orforglipron 36 mg | -12.4% | |||
| ATTAIN-2 [14][15] | Orforglipron 36 mg | 72 Weeks | -10.5% (-22.9 lbs) | -2.2% (-5.1 lbs) (Placebo) |
| Phase 2 [1] | Orforglipron (up to 45 mg) | 26 Weeks | Up to -10.1 kg | -2.2 kg (Placebo) |
| -3.9 kg (Dulaglutide 1.5 mg) |
Safety and Tolerability Profile
The safety profile of orforglipron is consistent with the established GLP-1 receptor agonist class.[8][9] The most commonly reported adverse events are gastrointestinal in nature and are generally mild to moderate in severity.[1][9][17]
| Trial | Most Common Adverse Events with Orforglipron | Orforglipron Incidence | Placebo Incidence | Comparator Incidence |
| ACHIEVE-1 [9] | Diarrhea | 19-26% | 9% | N/A |
| Nausea | 13-18% | 2% | ||
| Dyspepsia | 10-20% | 7% | ||
| Constipation | 8-17% | 4% | ||
| Vomiting | 5-14% | 1% | ||
| Phase 2 [1] | Gastrointestinal Events | 44.1-70.4% | 18.2% | 34.0% (Dulaglutide) |
| ATTAIN-2 [14] | Nausea, Vomiting, Diarrhea, Constipation, Dyspepsia | N/A | N/A | N/A |
Experimental Protocols
ACHIEVE-3 Clinical Trial Workflow
The ACHIEVE-3 trial was a 52-week, randomized, open-label study comparing the efficacy and safety of orforglipron to oral semaglutide in adults with type 2 diabetes inadequately controlled with metformin.[11][12]
References
- 1. Efficacy and safety of oral orforglipron in patients with type 2 diabetes: a multicentre, randomised, dose-response, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral GLP-1 Drug Shines in Phase III ACHIEVE-1 Trial, Lilly Says | tctmd.com [tctmd.com]
- 3. What is the mechanism of action of Orforglipron? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Orforglipron, a novel non‐peptide oral daily glucagon‐like peptide‐1 receptor agonist as an anti‐obesity medicine: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 9. Lilly's oral GLP-1, orforglipron, demonstrated statistically significant efficacy results and a safety profile consistent with injectable GLP-1 medicines in successful Phase 3 trial [prnewswire.com]
- 10. Lilly's oral GLP-1, orforglipron, demonstrated superior glycemic control in two successful Phase 3 trials, reconfirming its potential as a foundational treatment in type 2 diabetes [prnewswire.com]
- 11. hcplive.com [hcplive.com]
- 12. Lilly's oral GLP-1, orforglipron, superior to oral semaglutide in head-to-head trial [prnewswire.com]
- 13. Lilly’s orforglipron trumps oral semaglutide in head-to-head trial [clinicaltrialsarena.com]
- 14. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 15. Lilly's oral GLP-1, orforglipron, is successful in third Phase 3 trial, triggering global regulatory submissions this year for the treatment of obesity [prnewswire.com]
- 16. Oral GLP-1 Drug Orforglipron Promotes Substantial Weight Loss in Clinical Trial | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 17. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
Safety Operating Guide
Proper Disposal of Orforglipron Hemicalcium Hydrate: A Guide for Laboratory Professionals
An essential guide for researchers and scientists on the safe and compliant disposal of Orforglipron hemicalcium hydrate (B1144303), ensuring laboratory safety and environmental protection.
This document provides detailed procedures for the proper disposal of Orforglipron hemicalcium hydrate, a non-peptide, oral glucagon-like peptide-1 (GLP-1) receptor agonist used in research for type 2 diabetes and weight management.[1][2][3] Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with waste disposal regulations.
Hazard Assessment and Safety Information
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture.[4][5] However, standard laboratory precautions should always be observed when handling this compound.
Key Safety and Handling Information:
| Parameter | Recommendation | Source |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, and impervious clothing. | [4] |
| Engineering Controls | Use in a well-ventilated area. An accessible safety shower and eye wash station should be available. | [4] |
| Handling | Avoid inhalation and contact with eyes and skin. Avoid the formation of dust and aerosols. | [4] |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and moisture. | [4] |
| First Aid (Eyes) | Remove contact lenses, flush eyes immediately with large amounts of water, and seek medical attention. | [4][5] |
| First Aid (Skin) | Rinse skin thoroughly with water and remove contaminated clothing. | [4][5] |
| First Aid (Inhalation) | Move to fresh air. If breathing is difficult, provide respiratory support. | [4][5] |
| First Aid (Ingestion) | Wash out the mouth with water. Do not induce vomiting and seek medical attention. | [4] |
Disposal Procedures for this compound
The primary route of elimination for Orforglipron in clinical studies is through feces, with minimal excretion in urine.[1] For laboratory waste, the following procedures should be followed.
Step-by-Step Disposal Protocol:
-
Unused or Expired this compound:
-
Do not dispose of down the drain or in regular trash.
-
Treat as chemical waste. The specific disposal method will depend on local, state, and federal regulations for non-hazardous pharmaceutical waste.
-
Typically, this involves collection by a licensed chemical waste disposal service.
-
-
Contaminated Materials (e.g., gloves, paper towels, weighing boats):
-
Collect all materials that have come into direct contact with this compound.
-
Place these materials in a designated, sealed, and clearly labeled waste container.
-
Dispose of this container through your institution's chemical or laboratory waste stream.
-
-
Empty Containers:
-
Rinse the empty container thoroughly with a suitable solvent (e.g., water, followed by a solvent in which Orforglipron is soluble).
-
Collect the rinsate and treat it as chemical waste.
-
Once cleaned, scratch out or remove all personal and chemical information from the container's label.[6]
-
The cleaned container can then be disposed of in the regular trash or recycled, in accordance with institutional policies.[6]
-
-
Accidental Spills:
-
In the event of a spill, wear appropriate PPE.
-
Absorb the spilled material with an inert, liquid-binding material such as diatomite or universal binders.[4]
-
Collect the absorbed material and place it in a sealed container for disposal as chemical waste.
-
Decontaminate the surface by scrubbing with alcohol.[4]
-
Prevent the spilled product from entering drains or water courses.[4]
-
Experimental Protocols Cited
While this document focuses on disposal, the handling procedures are informed by safety data provided in the context of laboratory research. The information regarding the compound's non-hazardous nature is derived from standard safety assessments.[4][5] The biological disposition of the compound was determined in a Phase 1, open-label study where healthy participants received an oral dose of orforglipron.[1]
Visual Guide to Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended for trained laboratory personnel. Always consult your institution's specific safety and disposal guidelines, as well as local, state, and federal regulations. The burden of safe use and disposal of this material rests entirely with the user.[5]
References
- 1. Disposition and Absolute Bioavailability of Orally Administered Orforglipron in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daily Oral GLP-1 Receptor Agonist Orforglipron for Adults with Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lilly.com [lilly.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Essential Safety and Logistical Information for Handling Orforglipron Hemicalcium Hydrate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Orforglipron hemicalcium hydrate (B1144303). The following procedures for personal protective equipment (PPE) and disposal are designed to ensure a safe laboratory environment.
Hazard Assessment
The Safety Data Sheet (SDS) for Orforglipron hemicalcium hydrate classifies it as not a hazardous substance or mixture.[1][2] However, as an active pharmaceutical ingredient (API) in a research setting, it is prudent to handle it with a degree of caution appropriate for chemicals with unknown long-term health effects. The procedures outlined below are based on best practices for handling powdered pharmaceutical compounds to minimize exposure.
Personal Protective Equipment (PPE) Recommendations
Consistent use of appropriate PPE is the most effective way to prevent exposure to this compound. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of powder-free nitrile gloves | Double-gloving is recommended to protect against potential contamination.[3][4] Powder-free gloves prevent the powder from adhering to the gloves and contaminating the work area.[3] |
| Eye Protection | Safety goggles with side-shields | Protects eyes from dust and potential splashes.[1] |
| Body Protection | Disposable gown with long sleeves and back closure | A disposable gown made of a low-linting material protects the wearer's clothing and skin from contamination.[4][5] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles.[5][6] |
| Foot Protection | Disposable, skid-resistant shoe covers | Prevents the tracking of contaminants out of the laboratory.[4] |
| Head/Hair Protection | Bouffant cap | Contains hair to prevent contamination of the experiment and the work area.[4] |
Experimental Protocols
Donning PPE: A Step-by-Step Guide
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Shoe Covers: Sit down and put on shoe covers.
-
Gown: Put on the disposable gown, ensuring it is fully closed in the back.
-
Hair and Face Protection: Put on the bouffant cap and then the N95 respirator. Ensure the respirator has a tight seal around the nose and mouth.
-
Eye Protection: Put on the safety goggles.
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the cuffs of the gown. Don the second pair of gloves over the first pair.
Doffing PPE: A Step-by-Step Guide
To prevent cross-contamination, remove PPE in the following order:
-
Outer Gloves: Remove the outer pair of gloves.
-
Gown and Inner Gloves: Remove the gown by rolling it down from the shoulders and turning it inside out. As you remove the gown, pull off the inner pair of gloves at the same time, so they are contained within the rolled-up gown.
-
Hand Hygiene: Perform hand hygiene.
-
Shoe Covers: Sit down and remove the shoe covers.
-
Eye Protection: Remove the safety goggles.
-
Hair and Face Protection: Remove the bouffant cap and then the respirator.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
All disposable PPE and any materials that have come into contact with this compound should be considered pharmaceutical waste.
-
Segregation: Segregate waste at the point of generation. All contaminated items (gloves, gowns, shoe covers, weighing papers, etc.) must be placed in a designated, clearly labeled hazardous waste container.[7]
-
Containerization: Use black pharmaceutical waste containers for the disposal of hazardous pharmaceutical waste.[8]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[9][10] Do not dispose of this material in the regular trash or down the drain.[8][9]
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical flow of the handling and disposal process for this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. pppmag.com [pppmag.com]
- 4. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. youtube.com [youtube.com]
- 9. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 10. rxdestroyer.com [rxdestroyer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
